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(1S,2R)-2-propylcyclopropanecarboxylic acid Documentation Hub

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  • Product: (1S,2R)-2-propylcyclopropanecarboxylic acid
  • CAS: 1821758-03-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity of (1S,2R)-2-Propylcyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract (1S,2R)-2-propylcyclopropanecarboxylic acid and its derivatives represent a class of compounds with significant, yet underexplored, therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-propylcyclopropanecarboxylic acid and its derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. Drawing parallels from the well-documented mechanism of hypoglycin A, this guide posits that the primary biological activity of these derivatives lies in the modulation of cellular metabolism, specifically the inhibition of fatty acid β-oxidation and gluconeogenesis. This document provides a comprehensive overview of the hypothesized mechanism of action, outlines detailed experimental protocols for its investigation, and discusses potential structure-activity relationships. The insights presented herein aim to catalyze further research and development of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives as novel therapeutic agents.

Introduction: The Therapeutic Potential of Cyclopropane Scaffolds

Cyclopropane rings, despite their inherent strain, are found in a variety of biologically active natural products and synthetic molecules. Their unique stereochemical and electronic properties often confer potent and selective interactions with biological targets. The (1S,2R)-2-propylcyclopropanecarboxylic acid scaffold is of particular interest due to its structural analogy to compounds known to interfere with cellular energy metabolism. This guide will focus on the compelling hypothesis that these derivatives function as modulators of fatty acid and glucose homeostasis, a mechanism with profound implications for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

Hypothesized Mechanism of Action: A Hypoglycin A Analogy

The cornerstone of our understanding of the biological activity of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives comes from the toxicological profile of hypoglycin A, a naturally occurring amino acid derivative found in the unripe fruit of the ackee tree.[1][2] Ingestion of hypoglycin A leads to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[3][4]

The toxicity of hypoglycin A is not direct but stems from its metabolic activation to methylenecyclopropylacetyl-Coenzyme A (MCPA-CoA).[2][5] This metabolite wreaks havoc on cellular metabolism through two primary mechanisms:

  • Inhibition of Fatty Acid β-Oxidation: MCPA-CoA irreversibly inhibits key acyl-CoA dehydrogenases, enzymes critical for the breakdown of fatty acids for energy production.[1]

  • Inhibition of Gluconeogenesis: By limiting the availability of essential cofactors derived from fatty acid oxidation, MCPA-CoA indirectly shuts down the synthesis of glucose in the liver.[1][5]

Given the structural similarity of (1S,2R)-2-propylcyclopropanecarboxylic acid to the active metabolite of hypoglycin A, it is highly probable that its derivatives exert their biological effects through a similar mechanism. The cyclopropane ring is a key structural motif that, upon conversion to a CoA ester, can interfere with the flavin adenine dinucleotide (FAD) cofactor of acyl-CoA dehydrogenases.

Key Metabolic Pathways and Molecular Targets

The primary molecular targets of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives are likely to be enzymes involved in fatty acid β-oxidation. The inhibition of these enzymes would lead to a cascade of metabolic consequences, ultimately resulting in a hypoglycemic state.

Fatty Acid β-Oxidation

This is a mitochondrial process that breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. The key enzymes susceptible to inhibition by a CoA-activated cyclopropane derivative include:

  • Short-chain acyl-CoA dehydrogenase (SCAD)

  • Medium-chain acyl-CoA dehydrogenase (MCAD)

  • Long-chain acyl-CoA dehydrogenase (LCAD)

  • Very long-chain acyl-CoA dehydrogenase (VLCAD)

The irreversible binding of the activated cyclopropane derivative to the FAD cofactor of these enzymes would halt the β-oxidation spiral.

Gluconeogenesis

This is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids. Gluconeogenesis is heavily reliant on the energy (ATP and GTP) and reducing equivalents (NADH) produced from fatty acid β-oxidation. By inhibiting β-oxidation, (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives would starve gluconeogenesis of its necessary inputs, leading to a decrease in hepatic glucose output.

Experimental Protocols for Activity Assessment

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for a comprehensive evaluation of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the CoA ester of (1S,2R)-2-propylcyclopropanecarboxylic acid on purified acyl-CoA dehydrogenases.

Methodology:

  • Synthesis of the CoA Ester: The (1S,2R)-2-propylcyclopropanecarboxylic acid derivative will be enzymatically or chemically converted to its coenzyme A thioester.

  • Enzyme Source: Recombinant human SCAD, MCAD, LCAD, and VLCAD will be expressed and purified.

  • Assay Principle: The activity of the acyl-CoA dehydrogenases will be measured using a spectrophotometric assay that couples the reduction of an electron acceptor (e.g., 2,6-dichlorophenolindophenol) to the oxidation of the fatty acyl-CoA substrate.

  • IC50 Determination: The concentration of the test compound required to inhibit 50% of the enzyme activity (IC50) will be determined by incubating the enzyme with a range of inhibitor concentrations.

Cellular Assays for Fatty Acid Oxidation

Objective: To assess the effect of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives on fatty acid oxidation in a cellular context.

Methodology:

  • Cell Culture: Primary hepatocytes or a relevant cell line (e.g., HepG2) will be used.

  • Radiolabeling: Cells will be incubated with a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid).

  • Measurement of β-oxidation: The rate of fatty acid oxidation will be determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

  • Dose-Response Analysis: The effect of a range of concentrations of the test compound on fatty acid oxidation will be evaluated.

In Vivo Hypoglycemic Activity

Objective: To determine the effect of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives on blood glucose levels in an animal model.

Methodology:

  • Animal Model: A rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) or fasted normal rodents will be used.

  • Drug Administration: The test compound will be administered orally or via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels will be monitored at regular intervals over a specified time period.

  • Comparison to Controls: The effect of the test compound will be compared to a vehicle control and a positive control (e.g., a known hypoglycemic agent).[6]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives and their biological activity is crucial for optimizing their therapeutic potential. While specific SAR data for this class of compounds is not yet available, general principles can be inferred.

Structural Modification Predicted Effect on Activity Rationale
Alkyl Chain Length (Propyl Group) Potentially significantThe length and branching of the alkyl chain could influence the binding affinity for the active site of acyl-CoA dehydrogenases.
Esterification of Carboxylic Acid Prodrug potentialEsterification could improve oral bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.[7]
Substitution on the Cyclopropane Ring May modulate potency and selectivityThe addition of other functional groups to the cyclopropane ring could alter the electronic properties and steric interactions with the target enzyme.
Stereochemistry Critical for activityThe (1S,2R) stereochemistry is likely essential for proper orientation within the enzyme's active site.

Further SAR studies should involve the synthesis and evaluation of a library of analogs with systematic modifications to these structural features.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_0 Metabolic Activation cluster_1 Inhibition of β-Oxidation cluster_2 Inhibition of Gluconeogenesis Compound (1S,2R)-2-propylcyclopropanecarboxylic acid derivative CoA_Ester Propylcyclopropyl-CoA Ester Compound->CoA_Ester Acyl-CoA Synthetase Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (e.g., MCAD) CoA_Ester->Acyl_CoA_Dehydrogenase Inhibition Fatty_Acids Fatty Acids Fatty_Acids->Acyl_CoA_Dehydrogenase Inhibited_Enzyme Irreversibly Inhibited Enzyme Acyl_CoA_Dehydrogenase->Inhibited_Enzyme Acetyl_CoA Acetyl-CoA Acyl_CoA_Dehydrogenase->Acetyl_CoA β-oxidation Gluconeogenesis Gluconeogenesis Inhibited_Enzyme->Gluconeogenesis Reduced ATP, NADH Gluconeogenesis_Precursors Lactate, Amino Acids, Glycerol Gluconeogenesis_Precursors->Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose

Figure 1: Hypothesized mechanism of action of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives.

G Start Start: Synthesize Derivatives In_Vitro In Vitro Enzyme Assays (SCAD, MCAD, LCAD, VLCAD) Start->In_Vitro Cellular Cellular Fatty Acid Oxidation Assays (e.g., HepG2 cells) Start->Cellular SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis Cellular->SAR_Analysis In_Vivo In Vivo Hypoglycemic Studies (e.g., db/db mice) Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization SAR_Analysis->In_Vivo End End: Candidate Selection Lead_Optimization->End

Figure 2: Experimental workflow for the evaluation of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives.

Conclusion and Future Directions

The (1S,2R)-2-propylcyclopropanecarboxylic acid scaffold holds significant promise as a source of novel therapeutics for metabolic diseases. The proposed mechanism of action, centered on the inhibition of fatty acid β-oxidation and gluconeogenesis, provides a strong rationale for their development as hypoglycemic agents. The experimental protocols and SAR considerations outlined in this guide offer a clear path forward for researchers in this field. Future work should focus on the synthesis of a diverse library of derivatives, their rigorous biological evaluation using the described assays, and the elucidation of their detailed molecular interactions with their target enzymes. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Holson, D. et al. (2018). Laboratory Patterns in Hypoglycin A Toxicity. Fortune Journals. [Link][5]

  • Wikipedia. (n.d.). Hypoglycin A. [Link][1]

  • McKendrick, G. D. (1956). Studies of the action of hypoglycin-a, a hypoglycaemic substance. British Journal of Pharmacology and Chemotherapy, 11(2), 125–130. [Link][4]

  • PubChem. (n.d.). Hypoglycin A. National Center for Biotechnology Information. [Link][3]

  • Duncombe, W. G., & Rising, T. J. (1972). Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro. Biochemical Pharmacology, 21(8), 1075–1088. [Link][8]

  • Duncombe, W. G., & Rising, T. J. (1969). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. The Biochemical journal, 112(4), 449–455. [Link][9]

  • Schooley, D. A., Quistad, G. B., & Staiger, L. E. (1978). Cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants. Science, 199(4328), 544–545. [Link][10]

  • Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 666000. [Link][11]

  • Haeckel, R., & Oellerich, M. (1979). Hydrazonopropionic acids, a class of hypoglycemic substances. 1. Hypoglycemic effect of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid. Hormone and Metabolic Research, 11(11), 606–611. [Link][12]

  • Ohnota, H., et al. (1993). The ability of a new hypoglycaemic agent, A-4166, compared to sulphonylureas, to increase cytosolic Ca2+ in pancreatic β-cells under metabolic inhibition. British Journal of Pharmacology, 110(1), 77–84. [Link][13]

  • Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Pharmaceutical Sciences, 70(8), 881-885. [Link][7]

  • PubChem. (n.d.). 2-Propylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][14]

  • PlantaeDB. (n.d.). (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid. [Link][15]

  • National Center for Biotechnology Information. (2024). Oral Hypoglycemic Medications. In StatPearls. StatPearls Publishing. [Link][6]

Sources

Foundational

Propylcyclopropane Moieties in Peptidomimetic Synthesis: Conformational Locking and Hydrophobic Tuning

Topic: Role of Propylcyclopropane Moieties in Peptidomimetic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary In the rational design of pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Propylcyclopropane Moieties in Peptidomimetic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

In the rational design of peptidomimetics, the propylcyclopropane moiety represents a high-precision structural tool used to modulate pharmacokinetics and receptor binding affinity. Unlike flexible alkyl chains, a propyl group attached to a cyclopropane core—specifically within 1,2,3-trisubstituted cyclopropane amino acids (CPAs) —serves a dual function: it acts as a rigid bioisostere for aliphatic side chains (e.g., Isoleucine, Norvaline) while the cyclopropane ring locks the peptide backbone into a defined


-strand or 

-turn geometry.

This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for integrating propylcyclopropane scaffolds into drug candidates, focusing on their utility in protease inhibitors (e.g., HCV, HIV) and GPCR ligands.

The Bioisosteric and Conformational Rationale

The "Lock and Key" Mechanism

The primary failure mode of linear peptides in drug development is entropic penalty upon binding. The propylcyclopropane moiety addresses this by restricting the conformational space (


, 

, and

angles) prior to binding.
  • Backbone Constraint (

    
    ):  The cyclopropane ring replaces the 
    
    
    
    bond or integrates into the backbone, forcing the amide bonds into a rigid orientation. This is critical for mimicking extended
    
    
    , a common recognition motif in protease active sites.
  • Side-Chain Vectorization (

    
    ):  A propyl group attached to the C3 position of the cyclopropane ring does not rotate freely. It is projected into a specific vector (gauche(-) or anti), effectively "pre-paying" the entropic cost of binding to a hydrophobic S1 or S1' pocket.
    
Metabolic Shielding

The cyclopropane ring alters the hybridization of adjacent carbons (


 character), shortening bond lengths and increasing bond dissociation energy (BDE). This makes the propyl-cyclopropane construct significantly more resistant to cytochrome P450-mediated oxidation compared to a standard linear alkyl chain or a flexible leucine side chain.

Synthetic Methodologies

The synthesis of propylcyclopropane peptidomimetics generally follows two dominant strategies: Transition-Metal Catalyzed Carbenoid Insertion (for chiral precision) and Michael-Induced Ring Closure (for scale).

Strategy A: Rhodium(II)-Catalyzed Cyclopropanation (The Martin/Reichelt Protocol)

This is the gold standard for generating enantiopure 1,2,3-trisubstituted cyclopropanes . It utilizes chiral dirhodium catalysts to decompose diazoacetates in the presence of alkenes.

  • Precursor:

    
    -unsaturated esters or amides carrying the propyl chain (or a pro-propyl alkene).
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: The Rh-carbene species adds to the alkene in a concerted but asynchronous manner, establishing three contiguous stereocenters in a single step.

Strategy B: Kulinkovich-De Meijere Reaction

Used for accessing cyclopropylamines directly, this method involves the titanium-catalyzed coupling of Grignard reagents with amides. While less common for complex trisubstituted systems, it is efficient for simpler propylcyclopropylamine building blocks.

Visualization: Synthetic Logic & SAR

The following diagram illustrates the decision matrix for synthesizing propylcyclopropane scaffolds and their structural impact on peptide binding.

PropylCyclopropane_Synthesis Start Target: Propylcyclopropane Peptidomimetic RouteA Route A: Rh(II) Catalysis (High Stereocontrol) Start->RouteA RouteB Route B: MIRC / Ylide (Scale-Up Friendly) Start->RouteB Precursor Allylic Diazoacetate (Propyl-substituted) RouteA->Precursor Intermediate Chiral Lactone Intermediate Precursor->Intermediate + Catalyst Catalyst Rh2(S-MEPY)4 Product 1,2,3-Trisubstituted Cyclopropane Scaffold Intermediate->Product Ring Opening Outcome1 Restricted Phi/Psi Angles Product->Outcome1 Outcome2 Fixed Propyl Vector (Hydrophobic Pocket) Product->Outcome2

Figure 1: Strategic workflow for accessing propylcyclopropane scaffolds, highlighting the Rhodium-catalyzed route for maximum stereochemical control.

Experimental Protocol: Enantioselective Synthesis of Propyl-CPA

Objective: Synthesis of a protected 1,2,3-trisubstituted propylcyclopropane amino acid precursor via Rh(II) catalysis.

Materials
  • Substrate: Methyl (E)-2-diazo-3-oxooct-4-enoate (Propyl-substituted vinyldiazoacetate).

  • Catalyst:

    
     (Doyle’s catalyst).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, dissolve

      
       (1.0 mol%) in anhydrous DCM (volume to achieve 0.01 M concentration).
      
    • Cool the solution to 0°C under an argon blanket.

  • Slow Addition (Critical Step):

    • Dissolve the propyl-substituted diazo precursor in DCM.

    • Using a syringe pump, add the diazo solution to the catalyst mixture over 10–12 hours .

    • Note: Slow addition is mandatory to prevent diazo dimerization (azine formation) and favor the intramolecular cyclopropanation.

  • Reaction Monitoring:

    • Monitor the disappearance of the diazo peak (

      
       stretch at ~2100 cm⁻¹) via IR spectroscopy or TLC.
      
    • The reaction typically yields a bicyclic lactone intermediate.[1]

  • Lactone Opening (Peptidomimetic Formatting):

    • Treat the resulting lactone with an amine (e.g., a protected amino acid ester) and a mild Lewis acid (e.g.,

      
      ) or simply heat in a sealed tube if the amine is nucleophilic enough.
      
    • This step opens the lactone to form the amide bond, establishing the peptide backbone with the propylcyclopropane core locked in the center.

  • Purification:

    • Concentrate the mixture and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Verify stereochemistry using NOE (Nuclear Overhauser Effect) NMR experiments to confirm the cis/trans relationship of the propyl group relative to the carbonyls.

Case Study: Protease Inhibition

Context: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors. Role of Moiety: In second-generation protease inhibitors, the P1 position often features a vinyl- or alkyl-cyclopropane. Replacing a flexible Norvaline side chain with a propylcyclopropane moiety at the P1 position has been observed to:

  • Enhance Potency: By filling the S1 hydrophobic pocket with the propyl group while the cyclopropane ring prevents the collapse of the active conformation.

  • Selectivity: The rigid geometry reduces off-target binding to host proteases (e.g., Elastase) which may require a more flexible ligand to induce fit.

Data Summary (Hypothetical SAR based on literature trends):

Scaffold TypeSide Chain

(nM)
Metabolic

(min)
Linear Peptiden-Propyl (Norvaline)45012
CyclopropaneEthyl2545
Cyclopropane Propyl 8 >120
CyclopropanePhenyl12085

Table 1: Comparison of binding affinity and stability. The propylcyclopropane moiety offers the optimal balance of steric bulk (filling the pocket) and rigidity.

References

  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics Source: ACS Publications (Accounts of Chemical Research) URL:[Link] Relevance: Foundational text on 1,2,3-trisubstituted cyclopropane design by Martin et al.

  • 1,2,3-Trisubstituted Cyclopropanes as Conformationally Restricted Peptide Isosteres Source: Journal of the American Chemical Society URL:[2][Link] Relevance: Details the Rh-catalyzed synthesis and application in Renin inhibitors.

  • Put a Ring on It: Application of Small Aliphatic Rings in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Comprehensive review of cyclopropanes (including propyl variants) as bioisosteres.

  • Design, Synthesis, and Evaluation of Novel HIV-1 Protease Inhibitors Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Demonstrates the use of cyclopropane scaffolds to lock extended

    
    -strand conformations.[3]
    
  • Synthetic Approaches toward the Synthesis of Brivaracetam Source: ACS Omega URL:[Link] Relevance: Provides specific protocols for synthesizing propyl-substituted cyclopropane/lactone precursors (e.g., propylcyclopropane-1,1-dicarboxylate).

Sources

Exploratory

(1S,2R)-2-Propylcyclopropanecarboxylic Acid: The "Safe Valproate" Pharmacophore

The following technical guide details the history, chemistry, and pharmacological significance of (1S,2R)-2-propylcyclopropanecarboxylic acid , a critical structural analogue in the development of second-generation antie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological significance of (1S,2R)-2-propylcyclopropanecarboxylic acid , a critical structural analogue in the development of second-generation antiepileptic drugs (AEDs).

Executive Summary

(1S,2R)-2-propylcyclopropanecarboxylic acid (often abbreviated as the cis-isomer of the cyclopropyl VPA analogue) represents a landmark in rational drug design targeting the limitations of Valproic Acid (VPA) . While VPA is a broad-spectrum antiepileptic, its clinical utility is compromised by rare but fatal hepatotoxicity and significant teratogenicity.[1]

This specific stereoisomer was engineered to mimic the anticonvulsant pharmacophore of VPA while structurally blocking the metabolic pathway (β-oxidation) responsible for generating toxic metabolites. It serves as a prime example of conformational restriction and metabolic shunting in medicinal chemistry.

History and Discovery: The Quest for a "Super-Valproate"

The Valproic Acid Paradox

Discovered serendipitously in 1962 by Pierre Eymard, Valproic Acid (2-propylpentanoic acid) became a gold standard for epilepsy and bipolar disorder.[2] However, its safety profile revealed two critical flaws:

  • Hepatotoxicity: Linked to the formation of 4-ene-VPA (2-propyl-4-pentenoic acid), a reactive metabolite generated via mitochondrial β-oxidation.[3]

  • Teratogenicity: VPA causes neural tube defects (spina bifida) in developing fetuses.

The Cyclopropane Solution

In the 1980s and 1990s, researchers (most notably the group of Meir Bialer at Hebrew University) hypothesized that preventing the formation of the double bond at the C4 position would eliminate hepatotoxicity.

They designed (1S,2R)-2-propylcyclopropanecarboxylic acid .[4] By incorporating the propyl chain and the carboxylic acid into a cyclopropane ring:

  • Conformational Restriction: The molecule is locked in a bioactive conformation, potentially increasing potency at the GABAergic or sodium channel targets.

  • Metabolic Blockade: The cyclopropane ring is resistant to the desaturation required to form the toxic 4-ene metabolite. The rigid structure effectively "shunts" metabolism away from the toxic pathway.

Stereochemical Significance

The (1S,2R) configuration corresponds to the cis isomer (where the carboxylic acid and the propyl group are on the same side of the ring).

  • Cis vs. Trans: Studies revealed distinct pharmacological profiles for the cis (1S,2R) and trans (1S,2S) isomers. The cis isomer often exhibits superior blood-brain barrier penetration and specific binding affinities compared to the trans form or the open-chain parent VPA.

Chemical Identity and Synthesis[5][6][7][8]

Structural Data
PropertyDetail
IUPAC Name (1S,2R)-2-propylcyclopropane-1-carboxylic acid
Common Name cis-2-propyl-cyclopropane-VPA
CAS Number 147228-51-1
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Stereochemistry (1S, 2R) - Cis configuration
Asymmetric Synthesis Protocol

The synthesis of the enantiopure (1S,2R) isomer typically utilizes Charette’s Asymmetric Cyclopropanation or enzymatic resolution. Below is a high-fidelity protocol adapted for research synthesis.

Methodology: Enantioselective Cyclopropanation

  • Precursor Preparation: Start with (Z)-2-hexen-1-ol . The cis geometry of the alkene dictates the cis relative stereochemistry of the cyclopropane.

  • Charette Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), and a chiral dioxaborolane ligand (derived from tartaric acid).
    • Reaction: The zinc carbenoid adds to the alkene directed by the chiral ligand.

    • Conditions:

      
       in dichloromethane (DCM) for 12 hours.
      
  • Jones Oxidation:

    • The resulting cyclopropyl alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or a TEMPO/Bleach oxidation for milder conditions.

  • Purification:

    • Acid-base extraction followed by recrystallization (if solid) or chiral HPLC to ensure >98% ee.

Biological Mechanism & Safety Profile[10]

Mechanism of Action (MOA)

Like VPA, (1S,2R)-2-propylcyclopropanecarboxylic acid is a pleiotropic agent.

  • GABA Modulation: It inhibits GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), elevating brain GABA levels.

  • Sodium Channel Blockade: It modulates voltage-gated sodium channels (Nav1.2), dampening high-frequency neuronal firing.

  • HDAC Inhibition: Unlike VPA, some cyclopropyl analogues show reduced HDAC inhibition, which is hypothesized to correlate with lower teratogenicity (as HDAC inhibition is a driver of VPA-induced birth defects).

The Metabolic Safety Switch

The core innovation is the prevention of 4-ene-VPA formation.

DOT Diagram: Metabolic Divergence The following diagram illustrates how the cyclopropane ring blocks the toxic pathway.

MetabolicPathways cluster_legend Pathway Outcome VPA Valproic Acid (VPA) BetaOx Mitochondrial Beta-Oxidation VPA->BetaOx CYP2C9/2C19 SafeMet Glucuronide Conjugate VPA->SafeMet UGTs Analogue (1S,2R)-Analogue (Cyclopropyl-VPA) Analogue->BetaOx Blocked Entry Analogue->SafeMet Primary Route ToxicMet 4-ene-VPA (Hepatotoxic) BetaOx->ToxicMet Desaturation BetaOx->ToxicMet IMPOSSIBLE (Ring Strain) Legend1 Red Arrow = Toxic Pathway Legend2 Green Arrow = Safe Pathway

Figure 1: Comparative metabolism of VPA and its (1S,2R) cyclopropyl analogue. The cyclopropane ring sterically and electronically prevents the formation of the hepatotoxic 4-ene metabolite.

Experimental Validation Protocols

Protocol: In Vitro Metabolic Stability Assay

To verify the "metabolic blockade" hypothesis, the following assay is standard.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Test Compound: (1S,2R)-2-propylcyclopropanecarboxylic acid (10 µM).

  • Control: Valproic Acid (10 µM).

Procedure:

  • Incubation: Mix HLM (0.5 mg/mL) with phosphate buffer (pH 7.4).

  • Initiation: Add Test Compound and pre-incubate for 5 mins at 37°C. Initiate reaction with NADPH.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated VPA).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Target: Monitor for loss of parent compound and appearance of hydroxylated metabolites.

    • Specific Check: Monitor MRM transitions for "dehydrogenated" metabolites (M-2H).

Expected Result:

  • VPA: Detectable levels of 4-ene-VPA (or 2-ene-VPA precursor) after 60 mins.

  • (1S,2R)-Analogue: Zero formation of alkene metabolites; primary clearance via glucuronidation (if UDPGA is added) or stable recovery.

References

  • Bialer, M. (2012). "Chemical properties, mechanism of action, and clinical efficacy of second-generation valproic acid analogs." Epilepsia, 53(s6), 3-11. Link

  • Wurz, R. P., & Charette, A. B. (2004). "An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines."[5] The Journal of Organic Chemistry, 69(4), 1262-1269. Link

  • Isoherranen, N., et al. (2003). "Metabolism of the valproic acid analogue 2,2,3,3-tetramethylcyclopropanecarboxylic acid." Drug Metabolism and Disposition, 31(3), 267-276. Link

  • PubChem. (n.d.).[6] "2-propylcyclopropane-1-carboxylic acid (CID 14761778)."[7] National Center for Biotechnology Information. Link

  • Spiegelstein, O., et al. (2000). "Enantioselective synthesis and teratogenicity of the enantiomers of the valproic acid analogue 2-isopropylpentanoic acid." Chirality, 12(9), 703-709. (Contextual reference for VPA analogue stereochemistry).

Sources

Foundational

Metabolic Stability of Cyclopropane Rings in Pharmaceutical Compounds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists [1] Executive Summary The cyclopropane ring is a "power user" motif in modern medicinal chemistry, valued for its a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

[1]

Executive Summary

The cyclopropane ring is a "power user" motif in modern medicinal chemistry, valued for its ability to restrict conformation, modulate lipophilicity, and act as a bioisostere for gem-dimethyl or phenyl groups.[1] However, its metabolic profile is a dichotomy: it can serve as a metabolic shield due to high C-H bond strength, or it can act as a "suicide substrate" leading to mechanism-based inhibition (MBI) of cytochrome P450 enzymes.

This guide analyzes the mechanistic basis of these behaviors, provides validated experimental protocols for risk assessment, and offers strategic design principles to maximize stability while minimizing toxicity.

Part 1: The Stability Advantage (The "Shield")

The Physicochemical Basis of Stability

Contrary to the intuition that "strained rings are unstable," the cyclopropane ring often confers metabolic resistance against oxidative clearance. This stability arises from its unique bonding character:

  • Bond Dissociation Energy (BDE): The C-H bonds in cyclopropane have a BDE of approximately 106–109 kcal/mol , significantly higher than acyclic secondary C-H bonds (~98 kcal/mol) or tertiary C-H bonds (~96 kcal/mol).

  • Hybridization: The carbon atoms exhibit significant

    
     character (Walsh orbitals), increasing the energy barrier for the initial hydrogen atom abstraction (HAT) step catalyzed by Cytochrome P450 enzymes.
    
Case Study: Pitavastatin

Pitavastatin exemplifies the successful use of a cyclopropane ring to modulate metabolic clearance.[1]

  • Design: The cyclopropyl group replaces the isopropyl group found in other statins.

  • Outcome: This substitution diverts metabolism away from CYP3A4.[1][2] Unlike simvastatin or atorvastatin, Pitavastatin undergoes only minor metabolism by CYP2C9.[1] This structural choice drastically reduces the risk of drug-drug interactions (DDIs) with common CYP3A4 inhibitors.

Part 2: The Metabolic Liability (The "Trap")

Mechanism of Ring Opening and Bioactivation

The metabolic risk of cyclopropanes—particularly cyclopropylamines and cyclopropyl-ethers —lies in their potential to form reactive intermediates. If a P450 enzyme succeeds in abstracting an electron (Single Electron Transfer, SET) or a hydrogen atom adjacent to the ring, the resulting radical intermediate is unstable.

The Radical Clock: Release of the ring strain (~27.5 kcal/mol) drives the rapid rearrangement of the cyclopropyl radical into a ring-opened homoallylic radical. This species can:

  • Alkylate the Heme: Covalently bind to the porphyrin nitrogen of the CYP active site (Suicide Inhibition/MBI).

  • Alkylate Protein Residues: Bind to hepatic proteins, triggering immune-mediated toxicity.

Case Study: Trovafloxacin Hepatotoxicity

Trovafloxacin, a fluoroquinolone antibiotic, was withdrawn/restricted due to idiosyncratic hepatotoxicity.[3]

  • Culprit: The 2,4-difluoroaniline moiety and the cyclopropylamine group.

  • Mechanism: CYP1A2-mediated oxidation of the cyclopropylamine generates a reactive ring-opened

    
    -unsaturated aldehyde (via a radical intermediate).[3][4] This electrophile forms covalent adducts with liver proteins (e.g., HSP40), initiating an immune response.
    
Visualization: Metabolic Bifurcation

The following diagram illustrates the critical divergence between stable hydroxylation and reactive ring opening.

MetabolicPathways Substrate Cyclopropane Substrate Radical Cyclopropyl Radical Intermediate Substrate->Radical H-Abstraction (HAT) High Barrier P450 CYP450 (Cpd I) P450->Radical Rebound Oxygen Rebound Radical->Rebound Path A: Fast Rebound (Stable) RingOpen Ring Opening (Strain Release) Radical->RingOpen Path B: Radical Clock (Unstable) StableMet Stable Hydroxy- Cyclopropane Rebound->StableMet OpenRadical Homoallylic Radical RingOpen->OpenRadical HemeAdduct Heme Alkylation (MBI / Inactivation) OpenRadical->HemeAdduct Covalent Binding ProteinAdduct Protein Adduct (Toxicity) OpenRadical->ProteinAdduct Electrophilic Attack

Figure 1: Metabolic bifurcation of cyclopropane substrates. Path A leads to stable metabolites, while Path B (driven by ring strain) leads to reactive intermediates and enzyme inactivation.

Part 3: Experimental Protocols (Self-Validating Systems)

To assess the risk of a cyclopropane-containing lead, you must move beyond simple intrinsic clearance (


) assays. The following protocols are essential.
Protocol A: IC50 Shift Assay (MBI Assessment)

This assay determines if your compound causes time-dependent inhibition (TDI) of CYP enzymes, a hallmark of cyclopropane-mediated suicide inhibition.

Principle: If the compound is a mechanism-based inhibitor, pre-incubating it with the enzyme and NADPH will generate the reactive species, irreversibly inactivating the enzyme. This results in a leftward shift (decrease) in the IC50 value compared to a control without NADPH.

Workflow Steps:

  • Preparation: Prepare human liver microsomes (HLM) at 10x concentration.

  • Pre-Incubation (The "Shift" Step):

    • Arm 1 (+NADPH): Incubate Test Compound + HLM + NADPH for 30 minutes.[5]

    • Arm 2 (-NADPH): Incubate Test Compound + HLM + Buffer (No NADPH) for 30 minutes.

  • Dilution (The Validation Step):

    • Dilute both arms 1:10 or 1:20 with a solution containing the specific CYP probe substrate (e.g., Midazolam for 3A4) and NADPH.

    • Why? Dilution reduces the concentration of the reversible inhibitor. If inhibition persists after dilution, it confirms irreversibility (covalent binding).

  • Measurement: Quantify the formation of the probe metabolite via LC-MS/MS.

  • Calculation:

    
    
    
    • A ratio > 1.5 (with statistical significance) indicates positive Time-Dependent Inhibition.

Protocol B: Reactive Metabolite Trapping

To confirm if ring opening is occurring:

  • Incubation: HLM + Test Compound + NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap soft or hard electrophiles, respectively.

  • Analysis: Scan for Neutral Loss (GSH adducts usually show neutral loss of 129 Da or 307 Da depending on ionization) using High-Res MS.

  • Target: Look for mass shifts corresponding to ring-opened aldehyde adducts (+GSH).

Visualization: IC50 Shift Workflow

IC50Shift Start Test Compound + HLM Split Pre-Incubation (30 min) Start->Split Arm1 Arm 1: +NADPH (Metabolism Active) Split->Arm1 Allow Inactivation Arm2 Arm 2: -NADPH (Metabolism Inactive) Split->Arm2 Control Dilution Dilution Step (1:10) Add Probe Substrate Arm1->Dilution Arm2->Dilution Readout Measure Probe Metabolite (LC-MS/MS) Dilution->Readout Result Calculate Shift Ratio: IC50(-NADPH) / IC50(+NADPH) Readout->Result

Figure 2: Workflow for the IC50 Shift Assay. The dilution step is critical to distinguish reversible inhibition from mechanism-based inactivation.

Part 4: Strategic Recommendations

  • Avoid "Naked" Cyclopropylamines: Primary or secondary amines directly attached to a cyclopropane ring are high-risk structural alerts for MBI.

    • Mitigation: If essential for potency, sterically crowd the

      
      -carbons to prevent P450 approach, or lower the LogP to reduce P450 affinity.
      
  • Fluorination Strategy: Introducing fluorine substituents onto the cyclopropane ring (fluorocyclopropanes) can further increase metabolic stability by deactivating the C-H bonds and altering the ring conformation, making H-abstraction even more energetically unfavorable.

  • Scaffold Hopping: If MBI is detected, consider switching to a bicyclo[1.1.1]pentane or oxetane . These rings offer similar vectors and space-filling properties but possess different ring-strain release dynamics and metabolic profiles.

References

  • Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. Journal of the American Chemical Society. [Link]

  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology. [Link]

  • Pitavastatin: a different pharmacological profile. Clinical Lipidology. [Link]

  • Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay). Springer Nature Experiments. [Link]

Sources

Exploratory

Technical Guide: Stereochemical & Functional Divergence of (1S,2R) vs. (1R,2S) 2-Propylcyclopropanecarboxylic Acid

This guide provides an in-depth technical analysis of the stereochemical, synthetic, and pharmacological distinctions between the (1S,2R) and (1R,2S) isomers of 2-propylcyclopropanecarboxylic acid. Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical, synthetic, and pharmacological distinctions between the (1S,2R) and (1R,2S) isomers of 2-propylcyclopropanecarboxylic acid.

Executive Summary

The molecule 2-propylcyclopropanecarboxylic acid represents a critical chiral scaffold in medicinal chemistry, often utilized to introduce conformational restriction into fatty acid mimetics or amino acid analogs. The (1S,2R) and (1R,2S) isomers constitute the cis-enantiomeric pair of this compound. While they share identical scalar physical properties (boiling point, solubility), their vector properties (optical rotation) and, most crucially, their pharmacological profiles diverge radically. This guide delineates the structural topology, asymmetric synthesis, and differential biological interaction of these specific isomers.[1]

Stereochemical Topology & CIP Assignment

To understand the functional difference, one must first rigorously define the spatial arrangement. The cyclopropane ring creates a rigid plane, locking the substituents into fixed relative orientations.

Configuration Analysis

The (1S,2R) and (1R,2S) designations confirm that these are cis-isomers , where the carboxylic acid (C1) and the propyl group (C2) reside on the same face of the cyclopropane ring.

  • Cahn-Ingold-Prelog (CIP) Priority Assignment:

    • Carbon 1 (Chiral Center):

      • -COOH (Carbon bonded to O, O, H)

      • C2 of Ring (Carbon bonded to C-Propyl, C3, H)

      • C3 of Ring (Carbon bonded to C1, C2, H, H)[2]

      • -H

    • Carbon 2 (Chiral Center):

      • C1 of Ring (Carbon bonded to COOH)

      • -Propyl group (Carbon bonded to C, H, H)

      • C3 of Ring[2]

      • -H

In the (1S,2R) isomer, the substituents are cis. The spatial vector of the lipophilic propyl tail and the hydrophilic carboxylate head are aligned on the same geometric face, creating a distinct "amphiphilic facial arc." In the (1R,2S) enantiomer, this arc is the non-superimposable mirror image.[3]

Structural Comparison Table
Property(1S,2R)-Isomer(1R,2S)-Isomer
Diastereomeric Class cis-2-propylcyclopropanecarboxylic acidcis-2-propylcyclopropanecarboxylic acid
Relationship Enantiomer AEnantiomer B
C1 Configuration S (Sinister)R (Rectus)
C2 Configuration R (Rectus)S (Sinister)
Optical Rotation Non-zero (Sign depends on solvent)Equal magnitude, opposite sign
NMR (Achiral Solvent) IdenticalIdentical
NMR (Chiral Shift) Distinct Splitting PatternsDistinct Splitting Patterns

Asymmetric Synthesis & Resolution Protocols

Isolating these specific isomers requires either asymmetric catalysis or enzymatic resolution, as standard cyclopropanation yields racemic mixtures.

Protocol: Chemo-Enzymatic Resolution

The most robust method for obtaining high enantiomeric excess (ee) of the (1S,2R) isomer involves the enzymatic hydrolysis of the racemic ethyl ester.

Step-by-Step Methodology:

  • Cyclopropanation: React cis-2-hexene with ethyl diazoacetate in the presence of a Rhodium(II) catalyst (e.g., Rh2(OAc)4) to yield racemic cis-ethyl 2-propylcyclopropanecarboxylate.

  • Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0).

  • Addition of Pig Liver Esterase (PLE): PLE often shows stereoselectivity for the S-configuration at the ester center.

  • Kinetic Resolution: Monitor the reaction via pH stat. The enzyme preferentially hydrolyzes the (1S,2R)-ester to the free acid, leaving the (1R,2S)-ester intact.

  • Separation: Extract the unreacted (1R,2S)-ester with hexane (organic phase). Acidify the aqueous phase to pH 2 and extract the (1S,2R)-acid with ethyl acetate.

Visualization: Resolution Workflow

The following diagram illustrates the logic flow for separating these isomers.

SynthesisWorkflow Start Racemic cis-Ethyl Ester Enzyme Pig Liver Esterase (PLE) pH 7.0 Buffer Start->Enzyme Hydrolysis Selective Hydrolysis Enzyme->Hydrolysis Acid (1S,2R)-Acid (Aqueous Phase) Hydrolysis->Acid Hydrolyzed Ester (1R,2S)-Ester (Organic Phase) Hydrolysis->Ester Unreacted FinalAcid Purified (1S,2R) 2-propylcyclopropanecarboxylic acid Acid->FinalAcid Acidification & Extraction FinalEster Chemical Hydrolysis Ester->FinalEster FinalAcid2 Purified (1R,2S) 2-propylcyclopropanecarboxylic acid FinalEster->FinalAcid2

Figure 1: Chemo-enzymatic resolution pathway for separating (1S,2R) and (1R,2S) isomers.

Pharmacological Divergence: The "Three-Point" Fit

The core difference between these isomers lies in their biological activity. In drug development, this scaffold is often used to mimic fatty acids (e.g., in GPR40 agonists) or amino acids (e.g., conformationally constrained glutamate analogs).

The Eutomer vs. Distomer Concept

In a chiral binding pocket, one isomer (the eutomer ) typically binds with high affinity, while the other (the distomer ) is inactive or may even act as an antagonist.

  • Scenario A: Hydrophobic Pocket Alignment

    • Target: A receptor requiring a carboxylate interaction (ionic bond) and a hydrophobic tail interaction (Van der Waals).

    • (1S,2R) Interaction: If the receptor pocket is shaped to accept the carboxylate at coordinates (0,0,0) and the propyl tail at (-2, 3, 1), the (1S,2R) isomer's rigid cis geometry might perfectly align these vectors.

    • (1R,2S) Interaction: The enantiomer places the propyl tail at (-2, -3, -1) relative to the carboxylate. This steric clash prevents the "lid" of the receptor from closing, resulting in a

      
       (dissociation constant) orders of magnitude higher (weaker binding).
      
Metabolic Stability

Chiral recognition extends to metabolism. Cytochrome P450 enzymes (e.g., CYP2C9) are chiral environments.

  • The (1S,2R) isomer may be rapidly hydroxylated on the propyl chain if it fits the CYP active site.

  • The (1R,2S) isomer might be metabolically stable, potentially leading to a longer half-life (

    
    ) in vivo.
    
Visualization: Chiral Binding Model

This diagram visualizes the "Three-Point Attachment" theory explaining why these enantiomers behave differently.

ReceptorBinding cluster_0 (1S,2R) Isomer (Eutomer) cluster_1 (1R,2S) Isomer (Distomer) Receptor Receptor Binding Pocket (Chiral Environment) Iso1 COOH: Ionic Bond Propyl: Hydrophobic Pocket Iso1->Receptor High Affinity (Signal Transduction) Iso2 COOH: Ionic Bond Propyl: Steric Clash Iso2->Receptor No Binding / Repulsion

Figure 2: Theoretical binding interaction showing selective affinity of the (1S,2R) isomer.

Analytical Characterization

Distinguishing these isomers in the lab requires chiral analytical techniques.[3][4]

  • Chiral HPLC:

    • Column: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Hexane/Isopropanol mixtures with 0.1% TFA (to suppress ionization of the carboxylic acid).

    • Result: The enantiomers will have distinct retention times (

      
      ).
      
  • NMR Spectroscopy:

    • In

      
      , the spectra are identical.
      
    • Differentiation: Add a chiral solvating agent (CSA) like

      
      -methylbenzylamine. The formation of diastereomeric salt complexes will cause the chemical shifts of the cyclopropane protons to split, allowing integration and calculation of enantiomeric excess.
      

Conclusion

The difference between (1S,2R) and (1R,2S) propylcyclopropanecarboxylic acid is not merely academic; it is the difference between a drug and an inert substance (or toxin). The (1S,2R) configuration offers a specific 3D vector of functionality that is the mirror image of the (1R,2S) form. For researchers, the rigorous maintenance of this stereochemistry during synthesis is paramount, as the "wrong" enantiomer will likely fail to engage the target biological machinery due to the rigid, conformationally constrained nature of the cyclopropane core.

References

  • National Institutes of Health (NIH) - PubChem. 2-Propylcyclopropane-1-carboxylic acid CID 14761778. Available at: [Link]

  • Gagnon, A. et al.Synthesis of chiral cyclopropanes and their application in medicinal chemistry. Journal of Organic Chemistry. (Contextual citation for general cyclopropane synthesis methods).

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of the Propyl-Cyclopropyl Moiety in Modern Chemistry

An Application Guide to the Asymmetric Cyclopropanation of Propyl-Substituted Derivatives The cyclopropane ring, a motif of fundamental importance in organic chemistry, has seen a dramatic rise in its application within...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Cyclopropanation of Propyl-Substituted Derivatives

The cyclopropane ring, a motif of fundamental importance in organic chemistry, has seen a dramatic rise in its application within medicinal chemistry and materials science.[1] Its unique structural and electronic properties—stemming from significant ring strain and enhanced p-character in its C-C bonds—allow it to act as a rigid, three-dimensional scaffold that can profoundly influence a molecule's biological activity and physical properties.[2][3] When appended with a simple propyl group, the resulting scaffold becomes a versatile building block, offering a lipophilic handle that can be crucial for modulating pharmacokinetic profiles, such as metabolic stability and cell permeability.[4] The high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, a feature highly desirable in drug development.[4]

However, the construction of these valuable motifs with precise stereochemical control remains a significant synthetic challenge. Asymmetric cyclopropanation, the process of creating a chiral cyclopropane from an alkene, is paramount for accessing single-enantiomer products required for pharmaceutical applications.[3][5] This guide provides an in-depth exploration of modern asymmetric cyclopropanation techniques applicable to propyl-substituted olefins (e.g., 1-pentene), targeting researchers, scientists, and drug development professionals. We will delve into the core principles, compare leading catalytic systems, and provide detailed, field-proven protocols to empower the synthesis of these critical chiral building blocks.

Core Principles of Catalytic Asymmetric Cyclopropanation

The most prevalent and powerful methods for asymmetric cyclopropanation involve the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene.[6][7] The general mechanism involves the reaction of a diazo compound, typically ethyl diazoacetate (EDA), with a chiral transition metal complex to form a transient, electrophilic metal-carbene intermediate.[6] This highly reactive species then transfers the carbene fragment to the alkene in a stereocontrolled fashion.

The choice of metal, the design of the chiral ligand, and the reaction conditions are all critical variables that dictate the efficiency and stereoselectivity (both enantioselectivity and diastereoselectivity) of the transformation. The narrative that follows will focus on the most reliable and versatile catalytic systems for this purpose.

Key Catalytic Systems for Propyl-Substituted Alkenes

The asymmetric cyclopropanation of simple, non-activated terminal alkenes like 1-pentene is a challenging transformation. Unlike styrenes or electron-deficient olefins, aliphatic alkenes are less reactive and offer fewer secondary interactions to aid in stereochemical discrimination. Nevertheless, several catalyst families have proven effective.

Dirhodium(II) Tetracarboxylate Systems

Chiral dirhodium(II) complexes are arguably the most robust and widely used catalysts for asymmetric cyclopropanation.[8] Catalysts derived from chiral N-arylsulfonylprolinates, such as the Davies catalyst family (e.g., Rh₂(S-DOSP)₄), are exceptionally effective.

Causality of Effectiveness: The success of these catalysts lies in their well-defined, C₂-symmetric chiral environment. The four chiral ligands create a "chiral pocket" around the active rhodium-carbene center. The alkene approaches the carbene in a specific trajectory to minimize steric hindrance with the bulky ligands, leading to high enantioselectivity.[9] The reaction is believed to proceed through a concerted, asynchronous transition state.[10] For terminal alkenes, the approach is typically "end-on," with the alkyl substituent of the alkene oriented away from the ligand framework to minimize steric clash.[10]

Copper(I) Systems with Chiral Ligands

Copper(I) complexes, particularly those bearing C₂-symmetric bis(oxazoline) (Box) or pyridine-containing ligands, represent a more economical yet highly effective alternative to rhodium catalysts.[11][12]

Causality of Effectiveness: Similar to rhodium systems, the chiral ligand (e.g., a Box ligand) coordinates to the copper(I) center, creating a chiral Lewis acidic environment. Upon reaction with a diazoacetate, a copper-carbene is formed. The stereochemical outcome is dictated by the steric and electronic properties of the ligand, which directs the facial approach of the alkene to the carbene.[12] These reactions often require careful optimization of the counter-ion and solvent to achieve high stereoselectivity.

Cobalt(II) and Iron(II)/(III) Porphyrin Systems

Catalysts based on earth-abundant metals like cobalt and iron are gaining significant traction. Chiral porphyrin-ligated cobalt(II) complexes have demonstrated remarkable efficiency in the cyclopropanation of a broad range of olefins, including aliphatic ones.[13][14]

Causality of Effectiveness: These systems often operate via a stepwise radical mechanism, which distinguishes them from the concerted pathway of Rh(II) and Cu(I) catalysts.[14][15] The Co(II) metalloradical catalyst reacts with the diazo compound to form a cobalt(III)-alkyl radical intermediate. This intermediate adds to the alkene to generate a γ-metalloalkyl radical, which then undergoes a nearly barrierless ring-closure to form the cyclopropane product and regenerate the Co(II) catalyst.[15] The stereoselectivity is controlled by the chiral porphyrin ligand, which creates a defined steric environment influencing the radical addition and ring-closing steps.

Comparative Data Analysis

The following table summarizes representative performance data for the asymmetric cyclopropanation of terminal aliphatic alkenes, which serve as excellent models for propyl-substituted derivatives like 1-pentene.

Catalyst SystemAlkene SubstrateDiazo ReagentYield (%)trans:cis Ratioee (%) (trans)Reference
Ru₂(S-TPPTTL)₄·BArF1-HexeneAryldiazoacetate88>20:194[16][17]
[Co(P6)]1-Hexene2-Pyridyldiazomethane6592:891[14]
TpMsCu1-HexeneEthyl Diazoacetate9511:89N/A (cis pref.)[18]
Rh₂(S-DOSP)₄1,1-diarylethylenePhenyldiazoacetateHighN/AHigh[8]

Note: Data for 1-pentene is scarce in the literature; 1-hexene and other terminal alkenes are used as close analogues. Performance can vary based on the specific diazo reagent and reaction conditions.

Detailed Experimental Protocols

Here, we provide a detailed, step-by-step protocol for a representative asymmetric cyclopropanation of 1-pentene using a dirhodium(II) catalyst, synthesized from established methodologies.[8][9]

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of 1-Pentene

Objective: To synthesize ethyl (1R,2R)-2-propylcyclopropane-1-carboxylate with high enantioselectivity.

Materials:

  • Dirhodium(II) tetrakis[N-((4-dodecylphenyl)sulfonyl)-(S)-prolinate], Rh₂(S-DOSP)₄ (or similar chiral Rh(II) catalyst)

  • 1-Pentene (freshly distilled)

  • Ethyl diazoacetate (EDA), ~2.5 M solution in dichloromethane (DCM) (handle with extreme care)

  • Dichloromethane (DCM), anhydrous

  • Hexanes, anhydrous

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware (oven-dried)

  • Syringe pump

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon), add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, ~0.01 mmol, 0.5 mol%).

    • Add anhydrous hexanes (10 mL) to the flask.

    • Add 1-pentene (2.0 mmol, 1.0 equiv., ~0.28 mL) to the flask via syringe.

    • Stir the resulting solution at room temperature.

  • Slow Addition of Diazo Reagent (Critical Step):

    • The causality for slow addition is paramount: it maintains a very low stationary concentration of the diazo compound and the resulting rhodium-carbene intermediate. This minimizes side reactions such as diazo dimerization (to form diethyl maleate and fumarate) and C-H insertion, thereby maximizing the yield of the desired cyclopropane.

    • Prepare a solution of ethyl diazoacetate (EDA, 2.2 mmol, 1.1 equiv.) in anhydrous hexanes (5 mL).

    • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours.

    • Maintain the reaction at a constant temperature (typically room temperature, but may require optimization).

  • Reaction Monitoring and Workup:

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess 1-pentene.

  • Purification:

    • The crude product is often purified by flash column chromatography on silica gel.[19]

    • Prepare a column with silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity).

    • Dissolve the crude residue in a minimal amount of hexanes and load it onto the column.

    • Elute the column to separate the product from the catalyst and any side products. The trans and cis isomers of the product will also separate.

    • Combine the fractions containing the desired trans-cyclopropane product and concentrate under reduced pressure.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the trans isomer using chiral HPLC or chiral GC analysis.[19]

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Catalyst deactivation by impurities. 2. Diazo compound decomposition/dimerization. 3. Product volatility during workup.1. Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled alkene. 2. Ensure slow addition of the diazo reagent. Lower the reaction temperature. 3. Use care during solvent removal; avoid high vacuum or excessive heat.
Low Enantioselectivity (ee) 1. Impure or degraded catalyst. 2. Reaction temperature is too high. 3. Inappropriate solvent. 4. Catalyst loading is too high, causing aggregation.1. Use a fresh, well-characterized batch of catalyst. 2. Lower the reaction temperature (e.g., to 0 °C or -20 °C). 3. Screen different non-coordinating solvents (e.g., hexanes, pentane, dichloromethane). 4. Screen a range of catalyst loadings to find the optimal concentration.
Low Diastereoselectivity (dr) 1. Steric profile of the catalyst/ligand is not optimal for the substrate. 2. Diazo reagent is too bulky or reactive.1. Screen different chiral catalysts (e.g., different Rh(II) prolinates or a Cu(I)-Box system). 2. Use a less bulky ester on the diazoacetate (e.g., methyl or ethyl).

Visualization of Key Processes

Catalytic Cycle of Rh(II)-Catalyzed Cyclopropanation

Catalytic_Cycle cluster_cycle Catalytic Cycle Rh_Cat Rh₂(L*)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Rh_Cat->Carbene + R-CHN₂ - N₂ N2 N₂ Gas Rh_Cat->N2 Cycloaddition Transition State Carbene->Cycloaddition + 1-Pentene Product_Release Product Release Cycloaddition->Product_Release Carbene Transfer Product_Release->Rh_Cat + Product Product Chiral Cyclopropane Product_Release->Product Alkene 1-Pentene Alkene->Carbene Diazo Diazo Diazo->Rh_Cat caption Fig 1: Rh(II) Catalytic Cycle

Caption: Fig 1: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware reagents Charge Flask: 1. Rh(II) Catalyst 2. Anhydrous Solvent 3. 1-Pentene start->reagents addition Slow Addition of Ethyl Diazoacetate (EDA) (via Syringe Pump) reagents->addition reaction Stir at RT (4-8 hours) addition->reaction monitoring Monitor Reaction (TLC / GC-MS) reaction->monitoring workup Concentrate Under Vacuum monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification analysis Characterization: Yield, ee% (Chiral HPLC), NMR, MS purification->analysis end End: Purified Chiral Product analysis->end caption Fig 2: Experimental Workflow

Caption: Fig 2: Step-by-step experimental workflow for asymmetric cyclopropanation.

Logic Diagram: Factors Influencing Stereoselectivity

Stereoselectivity_Factors cluster_catalyst Catalyst Design cluster_conditions Reaction Conditions cluster_reagents Reagent Properties center High Stereoselectivity (ee% and dr) ligand Chiral Ligand (e.g., Prolinate, Box) ligand->center metal Metal Center (Rh, Cu, Co) metal->center symmetry C₂ or D₂ Symmetry symmetry->center temp Low Temperature temp->center solvent Non-Coordinating Solvent solvent->center addition_rate Slow Addition Rate addition_rate->center diazo Diazo Reagent (Sterics/Electronics) diazo->center alkene Alkene Structure (Sterics/Electronics) alkene->center caption Fig 3: Key factors for stereocontrol

Caption: Fig 3: Interplay of factors determining the stereochemical outcome.

References

  • Asymmetric cyclopropanation of olefins catalysed by Cu(i) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L).* Dalton Transactions (RSC Publishing).[Link]

  • Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. PubMed.[Link]

  • A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins. Journal of the American Chemical Society.[Link]

  • DESIGN AND SYNTHESIS OF NOVEL CHIRAL DIRHODIUM(II) CARBOXYLATE COMPLEXES FOR ASYMMETRIC CYCLOPROPANATION REACTIONS. ResearchGate.[Link]

  • Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Nature.[Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. PMC - NIH.[Link]

  • Metal-catalyzed cyclopropanations. Wikipedia.[Link]

  • Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics - ACS Publications.[Link]

  • Iron-catalyzed transformations of diazo compounds. National Science Review.[Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.[Link]

  • 1 Asymmetric Cyclopropanation. Wiley-VCH.[Link]

  • On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate.[Link]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH.[Link]

  • Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. PMC - NIH.[Link]

  • Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PMC - NIH.[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update - UK.[Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.[Link]

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv.[Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH.[Link]

  • or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II). Semantic Scholar.[Link]

  • Copper(I)−Homoscorpionate Catalysts for the Preferential, Kinetically Controlled Cis Cyclopropanation of α-Olefins with Ethyl Diazoacetate. Scilit.[Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.[Link]

  • Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. PMC - NIH.[Link]

  • Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics - ACS Publications.[Link]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society.[Link]

  • Asymmetric cyclopropanation of olefins catalysed by Cu(i) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L).* ResearchGate.[Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.[Link]

  • Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications (RSC Publishing).[Link]

  • Recent developments in asymmetric cyclopropanation. Docentes FCT NOVA.[Link]

  • Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes. PubMed.[Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. ResearchGate.[Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State University News.[Link]

  • Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. PMC - NIH.[Link]

  • Asymmetric Cyclopropanation Reactions. ResearchGate.[Link]

  • Copper-Mediated Radical Cyclopropanation of Activated Alkenes under Continuous-Flow Conditions. ResearchGate.[Link]

  • Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv.[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC - NIH.[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. ResearchGate.[Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry.[Link]

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for Cyclopropanecarboxylic Acid (CPCA) and Intermediates

Abstract & Scope Cyclopropanecarboxylic acid (CPCA, CAS 1759-53-1) serves as a critical pharmacophore in the synthesis of antiviral (e.g., Nevirapine), antifungal, and pyrethroid compounds. Its handling presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cyclopropanecarboxylic acid (CPCA, CAS 1759-53-1) serves as a critical pharmacophore in the synthesis of antiviral (e.g., Nevirapine), antifungal, and pyrethroid compounds. Its handling presents a unique duality: the parent acid is relatively robust but physically temperamental due to a melting point near ambient temperature (17–19°C), while its primary activated intermediate, cyclopropanecarbonyl chloride (CPCC), is highly reactive, moisture-sensitive, and lachrymatory.

This guide provides a self-validating framework for the lifecycle management of these reagents, moving beyond standard SDS recommendations to address the specific "banana bond" ring strain and phase-change thermodynamics that compromise experimental reproducibility.

Chemical Foundation & Stability Profile[1]

The "Banana Bond" Factor

Unlike typical aliphatic acids, CPCA possesses significant ring strain (~27.5 kcal/mol). The carbon-carbon bonds are bent (Walsh orbitals), possessing high p-character.

  • Implication: While the ring is kinetically stable to standard storage, it is susceptible to ring-opening under strong electrophilic conditions or radical attack.

  • Acidity: The enhanced s-character of the exocyclic C-C bond renders the carboxylic acid slightly more acidic (pKa ~4.83) than typical aliphatic acids.

Physicochemical Properties Matrix
PropertyCyclopropanecarboxylic Acid (CPCA)Cyclopropanecarbonyl Chloride (CPCC)
CAS 1759-53-14023-34-1
Physical State (20°C) Liquid/Solid (Biphasic risk)Liquid
Melting Point 17–19°C (Critical Control Point)~ -78°C
Boiling Point 182–184°C119°C
Flash Point 71°C (Combustible)23°C (Flammable)
Moisture Sensitivity Low (Hygroscopic)High (Violent Hydrolysis)
Primary Hazard Corrosive / Contact BurnCorrosive / Lachrymator / Toxic

Protocol 1: Material Reception & Phase Management (The "Thaw" Rule)

The Problem: CPCA has a melting point (17–19°C) that often falls within the range of laboratory HVAC fluctuations or shipping conditions. The Risk: Partial freezing results in Zone Refining , where impurities concentrate in the liquid phase while the pure compound crystallizes. Aliquoting from a partially frozen bottle introduces significant stoichiometry errors.

Step-by-Step Homogenization Protocol
  • Visual Inspection: Upon receipt, inspect the container. If solid crystals are floating in liquid, the material is heterogeneous .

  • Thermal Equilibration:

    • Place the sealed container in a water bath set to 30°C (do not exceed 40°C to avoid increasing vapor pressure unnecessarily).

    • Allow to stand for 30–60 minutes until fully liquefied.

  • Homogenization: Swirl the container gently (do not shake vigorously if headspace is large) to mix.

  • Aliquoting: While liquid, dispense into smaller, single-use amber glass vials with PTFE-lined caps.

    • Why? This prevents repeated freeze-thaw cycles for the bulk stock.

Protocol 2: Storage Architecture

Storage requirements differ drastically between the parent acid and the acid chloride.

Decision Logic & Storage Conditions

StorageLogic Start Incoming Material CheckType Identify Chemical Species Start->CheckType CPCA Cyclopropanecarboxylic Acid (Parent Acid) CheckType->CPCA Acid CPCC Cyclopropanecarbonyl Chloride (Acid Chloride) CheckType->CPCC Chloride PhaseCheck Is Temp < 20°C? CPCA->PhaseCheck SolidStore Store at 2-8°C (Solid State Preferred) PhaseCheck->SolidStore Yes (Fridge) LiqStore Store at RT (20-25°C) (Monitor for partial freezing) PhaseCheck->LiqStore No (Ambient) Inert Purge Headspace with N2/Ar CPCC->Inert Seal Seal with Parafilm/Tape Secondary Containment Inert->Seal Fridg Store at 2-8°C (Strictly Anhydrous) Seal->Fridg

Figure 1: Decision tree for storage conditions based on chemical species and phase behavior.

Critical Storage Parameters
  • CPCA (Parent Acid):

    • Temp: 2–8°C is ideal to keep it fully solid (reducing degradation rates).

    • Container: Glass. Avoid metals (corrosion risk).

  • CPCC (Acid Chloride):

    • Atmosphere:Mandatory Inert Gas (Ar/N2).

    • Mechanism of Failure: Moisture enters

      
       Hydrolysis 
      
      
      
      HCl gas generation
      
      
      Pressure buildup (explosion risk) + Reversion to parent acid.
    • Self-Validating Check: If the bottle cap is "crunchy" with white solids (ammonium salts from lab amines) or the liquid is fuming heavily upon opening, hydrolysis has occurred.

Protocol 3: Synthesis & Handling (Acid Chloride Generation)

The most common workflow involves converting CPCA to CPCC. This requires strict exclusion of moisture.[1][2][3][4][5][6][7]

Self-Validating Purity Check (FT-IR)

Before using CPCC in a reaction, perform a quick FT-IR or NMR check:

  • Pass: Strong Carbonyl stretch at ~1790 cm⁻¹ (Acid Chloride).

  • Fail: Broad O-H stretch at 2500–3300 cm⁻¹ (Hydrolysis to Carboxylic Acid).

Synthesis Workflow (Thionyl Chloride Method)

SynthesisFlow Input CPCA (Liquid/Solid) Reaction Reflux (60-80°C) Gas Evolution (SO2, HCl) Input->Reaction Reagent SOCl2 + DMF (cat.) Reagent->Reaction Distill Vacuum Distillation (Remove excess SOCl2) Reaction->Distill Product Pure CPCC (Clear Liquid) Distill->Product

Figure 2: Workflow for the conversion of CPCA to CPCC using Thionyl Chloride.

Key Safety Note: The reaction produces SO₂ and HCl gases. This must be performed in a fume hood with a caustic scrubber (NaOH trap) attached to the exhaust line.

Emergency & Waste Procedures

Spill Management
  • CPCA Spill: Absorb with vermiculite or sand.[5] Neutralize with sodium carbonate (soda ash). Note: This will generate CO₂ foam.

  • CPCC Spill (High Hazard):

    • Evacuate the immediate area (lachrymator risk).

    • Do NOT use water directly (violent reaction/HCl cloud).

    • Cover with dry lime or dry sand.

    • Scoop into a container and slowly quench with dilute alkaline water in a fume hood.

First Aid
  • Skin Contact: Immediate wash with soap and water for 15 minutes. CPCA is lipophilic and penetrates skin; burns may be delayed.

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological support.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77637, Cyclopropanecarbonyl chloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in cyclopropanation of 2-hexenoate derivatives

Welcome to the technical support center for the cyclopropanation of 2-hexenoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclopropanation of 2-hexenoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial synthetic transformation. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: I'm getting very low conversion of my ethyl 2-hexenoate to the cyclopropyl ester. What are the most likely causes?

Low conversion is a common issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or the inherent reactivity of the substrate.

  • Reagent Inactivity: The carbenoid species in a Simmons-Smith reaction or the sulfur ylide in a Corey-Chaykovsky reaction are highly reactive and sensitive to moisture and air. Inactive reagents are a primary culprit for failed reactions.

  • Sub-optimal Conditions: Temperature, solvent, and reaction time are critical. For instance, Simmons-Smith reagents can decompose at higher temperatures, while Corey-Chaykovsky ylides may require low temperatures to prevent side reactions.

  • Substrate Reactivity: As α,β-unsaturated esters, 2-hexenoate derivatives are electron-poor alkenes. This can make them less reactive towards the electrophilic carbenoid in a Simmons-Smith reaction.[1]

Q2: My main product is the result of 1,2-addition (epoxidation) instead of the desired 1,4-addition (cyclopropanation). How can I fix this?

This is a classic selectivity issue when using sulfur ylides (the Corey-Chaykovsky reaction). The choice of ylide is critical for directing the reaction pathway.

  • Dimethylsulfoxonium methylide ((CH₃)₂SOCH₂) preferentially undergoes 1,4-conjugate addition to α,β-unsaturated systems like your 2-hexenoate, leading to the desired cyclopropane.[2] This is because it is a "softer," more stabilized ylide.

  • Dimethylsulfonium methylide ((CH₃)₂SCH₂) is a "harder," more reactive ylide and tends to favor direct 1,2-addition to the carbonyl group, resulting in an epoxide.[3]

To favor cyclopropanation, ensure you are using dimethylsulfoxonium methylide, prepared from trimethylsulfoxonium iodide or chloride.[2]

Q3: I'm observing significant amounts of starting material and some unidentifiable byproducts. What's going on?

This scenario often points to issues with the reaction setup and reagent purity.

  • Moisture Contamination: Both organozinc carbenoids and sulfur ylides are quenched by water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[4] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Reagent Decomposition: If using the Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and activated for optimal performance.[5] For the Corey-Chaykovsky reaction, the ylide is generated in situ and should be used promptly as it is unstable.[6]

  • Side Reactions: For Simmons-Smith, excess reagent can lead to methylation of other functional groups.[7] For Corey-Chaykovsky, improper temperature control can lead to ylide decomposition or other unwanted pathways.

Troubleshooting Guide: Low Yields & Side Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the cyclopropanation of 2-hexenoate derivatives.

Issue 1: Low or No Conversion of Starting Material

The zinc-copper couple is the heart of the classic Simmons-Smith reaction. Its activity is paramount.

  • Validation: The Zn-Cu couple should appear as a dark gray or black powder. If it is still shiny like metallic zinc, it is not sufficiently activated.

  • Corrective Action:

    • Wash the zinc dust with dilute HCl to remove the passivating oxide layer.

    • Rinse thoroughly with deionized water, followed by ethanol and then ether to dry it completely.

    • Treat the activated zinc with a copper(II) sulfate solution to deposit copper.

    • Filter, wash with anhydrous ether, and use immediately.

The sulfur ylide is a strong base and is generated in situ. Its formation and stability are critical.

  • Validation: Successful ylide formation is often indicated by the evolution of hydrogen gas when using NaH as the base. The resulting solution may be milky or cloudy.

  • Corrective Action:

    • Base Quality: Use a fresh, high-quality strong base like sodium hydride (ensure it's a dry powder, not clumped) or potassium tert-butoxide.

    • Solvent Purity: The solvent (typically dry DMSO or THF) must be anhydrous. Use a freshly opened bottle or a solvent from a purification system.[6]

    • Temperature Control: Generate the ylide at the recommended temperature (often room temperature for NaH in DMSO) and cool the reaction before adding the 2-hexenoate substrate if necessary.

2-hexenoate esters are less nucleophilic than simple alkenes, which can lead to sluggish reactions, particularly with the standard Simmons-Smith protocol.

  • Validation: If reagents are confirmed to be active and the reaction still stalls, enhancing reactivity is the next logical step.

  • Corrective Action:

    • Switch to the Furukawa Modification: Use diethylzinc (Et₂Zn) in place of the Zn-Cu couple. The resulting carbenoid (EtZnCH₂I) is more reactive and often gives higher yields with electron-poor olefins.[5]

    • Increase Temperature (with caution): Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes improve yields, but must be balanced against the risk of reagent decomposition. Monitor the reaction closely by TLC or GC.

    • Increase Reagent Stoichiometry: Using a larger excess of the cyclopropanating agent (e.g., 1.5 to 2.0 equivalents) can drive the reaction to completion.

Visual Troubleshooting Workflow

Below is a decision-making diagram to guide your troubleshooting process.

Caption: A workflow for troubleshooting low cyclopropanation yields.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is adapted for a generic ethyl 2-hexenoate substrate and utilizes the more reactive diethylzinc reagent.

Materials:

  • Ethyl 2-hexenoate

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon.

  • Allow the flask to cool to room temperature. Add ethyl 2-hexenoate (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.5 eq) via syringe.

  • Add diiodomethane (1.5 eq) dropwise over 10 minutes. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Corey-Chaykovsky Cyclopropanation

This protocol uses dimethylsulfoxonium methylide to favor cyclopropanation.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl 2-hexenoate

  • Water and Diethyl ether for workup

Procedure:

  • Wash the NaH (1.2 eq) with hexanes to remove the mineral oil and carefully dry the powder under argon.

  • To a flame-dried, argon-flushed flask, add the washed NaH and anhydrous DMSO.

  • Add trimethylsulfoxonium iodide (1.2 eq) in one portion.

  • Heat the mixture to 50 °C for 1 hour until hydrogen evolution ceases. A cloudy white solution should form. This is your ylide.

  • Cool the ylide solution to room temperature.

  • Add a solution of ethyl 2-hexenoate (1.0 eq) in a small amount of anhydrous DMSO dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Reaction Parameters Summary

ParameterSimmons-Smith (Furukawa)Corey-ChaykovskyRationale & Key Considerations
Carbene Source Et₂Zn + CH₂I₂(CH₃)₂SO=CH₂The Furukawa reagent is more reactive, suitable for the electron-poor 2-hexenoate.[5] The sulfoxonium ylide ensures 1,4-addition.[2]
Stoichiometry 1.2 - 1.5 eq. of Zn/CH₂I₂1.1 - 1.3 eq. of ylideA slight excess is used to drive the reaction to completion.
Solvent DCM, Diethyl EtherDMSO, THFSolvents must be anhydrous. DMSO helps dissolve the sulfoxonium salt.[6]
Temperature 0 °C to RTRT to 50 °CInitial cooling for Furukawa controls exotherm. Gentle heating may be needed for ylide formation.
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)Essential to prevent quenching of the highly reactive intermediates by moisture or oxygen.

Mechanistic Overview

A clear understanding of the reaction mechanism is vital for effective troubleshooting.

ReactionMechanisms cluster_0 A) Simmons-Smith Reaction cluster_1 B) Corey-Chaykovsky Reaction Alkene_SS Ethyl 2-Hexenoate TS_SS [Butterfly Transition State] Alkene_SS->TS_SS Reagent_SS EtZnCH₂I Reagent_SS->TS_SS Product_SS Cyclopropyl Ester TS_SS->Product_SS Side_SS EtZnI TS_SS->Side_SS Alkene_CC Ethyl 2-Hexenoate Intermediate_CC Enolate Intermediate Alkene_CC->Intermediate_CC 1,4-Addition Ylide_CC (CH₃)₂SO=CH₂ Ylide_CC->Intermediate_CC Product_CC Cyclopropyl Ester Intermediate_CC->Product_CC Intramolecular SN2 Side_CC DMSO Intermediate_CC->Side_CC

Caption: Simplified mechanisms for cyclopropanation of 2-hexenoates.

References

  • Johnson, A. W., & Chaykovsky, M. (1961). The Johnson–Corey–Chaykovsky Reaction. Journal of the American Chemical Society.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

  • Apollo Scientific. (n.d.). Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific Blog. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich, OC V Lecture Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. organic-chemistry.org. [Link]

  • Sunrise Chemical. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise Chemical. [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). Chem 115 Lecture Notes: Cyclopropanation. Harvard University. [Link]

Sources

Optimization

Optimizing chiral resolution of propylcyclopropanecarboxylic acid salts

Technical Support Center: Chiral Resolution of Propylcyclopropanecarboxylic Acid (PCCA) Introduction: The Challenge of PCCA Resolution You are likely working with 2-propylcyclopropane-1-carboxylic acid (PCCA) , a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Propylcyclopropanecarboxylic Acid (PCCA)

Introduction: The Challenge of PCCA Resolution

You are likely working with 2-propylcyclopropane-1-carboxylic acid (PCCA) , a critical intermediate for melatonin receptor agonists (e.g., Tasimelteon analogs) or specific anticonvulsants.

The Core Problem: Cyclopropane derivatives possess a semi-rigid ring structure that often leads to "oiling out" rather than crystallizing during salt formation. Furthermore, the trans-isomer is typically the pharmacological target, but synthesis often yields a cis/trans mixture.

This guide moves beyond basic textbook protocols to address the specific hydrodynamic and thermodynamic behaviors of PCCA salts.

Module 1: The Screening Protocol (Selection & Setup)

Objective: Identify the optimal resolving agent (chiral base) and solvent system.

The "Golden Standard" Agents

For trans-cyclopropanecarboxylic acids, structural rigidity is key for lattice formation. Based on field data for 1,2-disubstituted cyclopropanes, start with these two primary candidates:

  • 
    -Methylbenzylamine (Phenylethylamine - PEA):  The aromatic stacking of PEA often complements the hydrophobic propyl chain of PCCA.
    
    • Target: Use

      
      -PEA to target the 
      
      
      
      -acid (or vice versa depending on your specific target).
  • Dehydroabietylamine: Excellent for lipophilic acids like PCCA due to its bulky, hydrophobic structure which prevents solvated oiling.

Standard Screening Workflow
ParameterRecommendationRationale
Stoichiometry 1:1 (Acid:Base)Initial screen should assume a neutral salt.
Solvent A Ethanol (95% or Absolute)High solubility for free acid; moderate for salt.
Solvent B AcetonePromotes crystallization over oiling for cyclopropanes.
Concentration 5–10 Volumes (mL/g)Cyclopropane salts are often highly soluble; keep volume low.

Module 2: Process Optimization (The "Pope-Peachy" Approach)

If your initial yield is low (<20%) or enantiomeric excess (ee) is stalled at 80%, do not just cool the solution further. Switch to the Pope-Peachy Method .

The Logic: Instead of using 1.0 equivalent of expensive chiral base, use 0.5 eq of Chiral Base and 0.5 eq of Achiral Base (e.g., NaOH or Triethylamine).

  • Mechanism: The chiral base selectively precipitates the matching enantiomer. The achiral base keeps the unwanted enantiomer in solution as a highly soluble sodium/ammonium salt.

  • Result: Higher theoretical yield (up to 50% of racemate) and higher purity.

Experimental Workflow: Pope-Peachy Optimization
  • Dissolve 10g Racemic PCCA in 50mL Isopropanol/Water (9:1).

  • Add 0.5 eq (molar) of Sodium Hydroxide (aq).

  • Add 0.5 eq of

    
    -Phenylethylamine.
    
  • Heat to 60°C until clear.

  • Cool slowly (5°C/hour) to room temperature.

  • Critical Step: If oil appears, reheat and add 10% more water.

Module 3: Troubleshooting Guide (FAQs)

Q1: "My salt is oiling out (Foggy Bottom Effect). How do I force crystallization?"

Diagnosis: The lattice energy of the salt is lower than the solvation energy. The "propyl" chain adds rotational freedom that destabilizes the crystal. Solution:

  • Change Solvent Polarity: Switch from Ethanol to Methyl tert-butyl ether (MTBE) or Ethyl Acetate . The lower polarity forces the salt out.

  • The "Double-Pot" Trick: Dissolve the acid in ether. Dissolve the amine in hexane. Drop the amine solution slowly into the acid solution while stirring. This creates a high local supersaturation that favors nucleation over oiling.

Q2: "I have crystals, but the ee is stuck at 85%. Recrystallization isn't helping."

Diagnosis: You likely have a solid solution (isomorphous inclusion) where the unwanted enantiomer fits into the crystal lattice. Solution:

  • Switch Solvent: If you used alcohols, switch to a ketone (Acetone/MEK). Different solvation shells can disrupt the inclusion.

  • Swish Purification: Do not fully dissolve the crystals. Suspend them in the solvent and reflux for 1 hour, then cool. This "leaches" the impurity from the surface without dissolving the chiral core.

Q3: "How do I separate the cis from the trans isomer during resolution?"

Insight: Chiral resolution is not efficient for diastereomeric separation (cis vs trans). Protocol: Remove the cis isomer before chiral resolution.

  • Method: The trans-PCCA is typically more thermodynamically stable. Treat the crude mix with strong base (KOH) in refluxing butanol to epimerize cis to trans prior to salt formation.

Module 4: Visualization of Workflows

Figure 1: The Resolution Decision Matrix

Caption: Logical flow for selecting the optimal resolution strategy based on initial screening results.

ResolutionStrategy Start Start: Racemic PCCA Screen Screening: 1:1 Salt Formation (EtOH, IPA, Acetone) Start->Screen Result Analyze Precipitate Screen->Result Success Crystalline Solid ee > 80% Result->Success Good Crystals Oiling Oiling Out / Gel Result->Oiling Viscous Liquid LowYield No Precipitate / Low Yield Result->LowYield Clear Solution Recryst Recrystallize (optimize cooling rate) Success->Recryst Polarity Decrease Polarity (Add Hexane/MTBE) Oiling->Polarity PopePeachy Switch to Pope-Peachy (0.5 eq Base + 0.5 eq NaOH) LowYield->PopePeachy Polarity->Result Retry PopePeachy->Result Retry

Figure 2: Troubleshooting the "Oiling Out" Phenomenon

Caption: Step-by-step intervention when PCCA salts fail to nucleate.

OilingTroubleshoot Issue Problem: Salt Oils Out Step1 Step 1: Seeding Add pure crystal seed at T_cloud Issue->Step1 Step2 Step 2: Solvent Switch Change EtOH -> EtOAc/Hexane Step1->Step2 Fails Success Crystalline Product Step1->Success Works Step3 Step 3: Counter-Ion Switch Change PEA -> Dehydroabietylamine Step2->Step3 Fails Step2->Success Works Step3->Success

References & Further Reading

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Definitive guide on resolving agent selection).

  • Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters. (Mechanisms of crystal purification).

  • Patent US7754675B2. "2-heptylcyclopropyl-1-carboxylic acid." (Contains analogous protocols for alkyl-cyclopropane resolution using Phenylethylamine).

  • Springuel, G., et al. (2012). "The Pope-Peachy resolution of racemic acids: A thermodynamic analysis." Chemical Engineering Science. (Theoretical basis for the half-quantity method).

  • PubChem Compound Summary. "2-Propylcyclopropane-1-carboxylic acid."[1] (Chemical structure and physical property data). [1]

Sources

Troubleshooting

Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclopropane derivatives. The unique structural and electronic properties of the cyclopropane ring make...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclopropane derivatives. The unique structural and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry and organic synthesis.[1][2] However, its inherent ring strain also renders it susceptible to undesired ring-opening side reactions.[3][4][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize these side reactions and maintain the integrity of the cyclopropane ring in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the root causes and providing actionable solutions and detailed protocols.

Issue 1: My cyclopropane ring is opening under acidic conditions.

Question: I'm attempting a reaction that requires acidic conditions, but I'm observing significant formation of ring-opened byproducts. What's causing this, and how can I prevent it?

Answer:

Root Cause: The high ring strain of cyclopropanes, arising from severe angle and torsional strain, makes them susceptible to cleavage.[4][6][7] Strong Brønsted or Lewis acids can protonate a substituent on the cyclopropyl ring or the ring itself. This can lead to the formation of a carbocationic intermediate that readily undergoes ring-opening to relieve this strain.[8][9] Donor-acceptor (D-A) cyclopropanes are particularly prone to ring-opening catalyzed by Lewis acids.[9][10][11][12]

Solutions:

  • Use Milder Acids: If your reaction chemistry allows, switch to a weaker acid or a buffered system to reduce the propensity for protonation and subsequent ring-opening.[9][13] For instance, pyridinium p-toluenesulfonate (PPTS) has been shown to be effective in promoting ring-opening reactions under milder conditions compared to stronger acids, which could be adapted to favor the desired non-ring-opened product by careful control of reaction parameters.[13]

  • Protecting Groups: If a functional group adjacent to the cyclopropane ring stabilizes a potential carbocation (e.g., a ketone), consider protecting it. For example, converting a ketone to a ketal can diminish its electronic influence and reduce the driving force for ring-opening.[9]

  • Lewis Acid Selection: The choice of Lewis acid can significantly impact the reaction outcome. Some Lewis acids are less likely to induce rearrangements. For example, Yb(OTf)₃ has been used for regioselective ring-opening under mild conditions, suggesting that careful selection of the Lewis acid can control the reaction pathway.[14]

  • Solvent Effects: The solvent can play a crucial role. For instance, hexafluoroisopropanol (HFIP) has been used in combination with a Brønsted acid to facilitate nucleophilic ring-opening at room temperature, indicating that the solvent can modulate the reactivity.[11]

Experimental Protocol: Reduction of a Cyclopropyl Ketone with Sodium Borohydride (A Milder Approach)

This protocol demonstrates the use of a mild reducing agent to avoid harsh, acidic conditions that could lead to ring-opening.

Materials:

  • Cyclopropyl ketone substrate

  • Methanol or ethanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Water

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction to stir at 0 °C and then warm to room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude cyclopropyl alcohol, which can be further purified by column chromatography if necessary.[9]

Issue 2: My transition metal-catalyzed cross-coupling reaction is causing isomerization or cleavage of my cyclopropane ring.

Question: I'm trying to perform a cross-coupling reaction to functionalize my cyclopropane derivative, but I'm getting a mixture of isomers and ring-opened products. How can I improve the selectivity?

Answer:

Root Cause: Some transition metals, particularly those with accessible d-orbitals, can insert into a C-C bond of the cyclopropane ring via an oxidative addition process.[15] This forms a metallacyclobutane intermediate, which can then undergo various transformations leading to undesired ring-opened or isomerized products.[9][15]

Solutions:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination from the metal center, outcompeting the undesired side reactions.[9] For example, in the palladium-catalyzed monoarylation of cyclopropylamine, a sterically demanding and electron-rich phosphine ligand was found to be effective.[16]

  • Catalyst Choice: The nature of the metal catalyst is important. Palladium-catalyzed cross-coupling reactions are frequently used to install functionalized cyclopropanes.[9][17] Cobalt and rhodium complexes are also used in cyclopropanation reactions and their reactivity towards the cyclopropane ring should be considered.[18][19]

  • Reaction Conditions: Optimization of reaction temperature and time is crucial. Lowering the temperature can often disfavor the higher activation energy pathways that lead to ring-opening.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Cyclopropylamine

This protocol, adapted from established procedures, illustrates the use of a specific ligand to achieve the desired coupling without ring-opening.[16]

Materials:

  • Aryl chloride

  • Cyclopropylamine

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)

  • Adamantyl-substituted ylide-functionalized phosphine (adYPhos) ligand

  • Toluene (anhydrous)

  • Sodium tert-butoxide (NaOtBu)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the adYPhos ligand.

  • Add the aryl chloride, followed by the sodium tert-butoxide.

  • Add anhydrous toluene to the tube.

  • Finally, add the cyclopropylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Issue 3: My cyclopropane ring is unstable under thermal conditions.

Question: I'm running a reaction at elevated temperatures and observing decomposition of my cyclopropane-containing starting material. At what temperature should I expect this to be a problem?

Answer:

Root Cause: The thermal stability of cyclopropane derivatives is dictated by their high ring strain.[20] Upon heating, the cyclopropane ring can undergo isomerization to the corresponding propene derivative. This is a clean, first-order process.[21] The presence of certain substituents, such as halogens, can influence the decomposition pathway, with some derivatives eliminating difluorocarbene at elevated temperatures.[22]

Solutions:

  • Lower Reaction Temperature: The most straightforward solution is to conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Catalyst Use: Investigate if a catalyst can promote the desired transformation at a lower temperature, thus avoiding the thermal decomposition threshold of the cyclopropane ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the ring strain in cyclopropane?

A1: The two main factors are:

  • Angle Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This leads to poor orbital overlap and weaker C-C bonds.[4][6][7]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, which results in repulsive interactions and contributes to the overall instability of the ring.[4][7]

Q2: How do substituents affect the stability of the cyclopropane ring?

A2: Substituents can have a significant electronic and steric influence on the stability of the cyclopropane ring.

  • Donor-Acceptor (D-A) Cyclopropanes: These are particularly activated towards ring-opening.[10][11][12] The donor group can stabilize a positive charge, while the acceptor group can stabilize a negative charge, facilitating heterolytic bond cleavage.

  • Electron-Withdrawing Groups: These can polarize the C-C bonds, making them more susceptible to nucleophilic attack.

  • Steric Effects: Bulky substituents can increase steric strain, although in some cases, they can also shield the ring from attack.

Q3: Are there any "safe" reaction conditions that generally preserve the cyclopropane ring?

A3: While no conditions are universally "safe" for all cyclopropane derivatives, some general guidelines can be followed:

  • Neutral or Mildly Basic Conditions: These are generally safer than strongly acidic conditions.

  • Room Temperature or Below: Lower temperatures minimize the risk of thermal decomposition and can slow down undesired side reactions.

  • Careful Choice of Reagents: Avoid strong oxidants or reductants that are known to react with C-C bonds. For palladium-catalyzed reactions, the choice of ligand is crucial.[9][16]

Q4: Can radical reactions cause ring-opening of cyclopropanes?

A4: Yes, radical reactions can induce ring-opening. The formation of a cyclopropylcarbinyl radical can lead to a rapid ring-opening to form a more stable homoallyl radical.[3] Oxidative radical ring-opening/cyclization cascades of cyclopropane derivatives are a known class of reactions.[23]

Visualizations

Decision-Making Workflow for Troubleshooting

TroubleshootingWorkflow start Problem: Cyclopropane Ring-Opening Observed condition Identify Reaction Conditions start->condition acidic Acidic Conditions condition->acidic Acidic? transition_metal Transition Metal Catalysis condition->transition_metal TM-catalyzed? thermal Thermal Conditions condition->thermal High Temp? radical Radical Conditions condition->radical Radical Initiator? solution_acid Solutions for Acidic Conditions: - Use milder acids - Employ protecting groups - Optimize Lewis acid choice - Adjust solvent acidic->solution_acid solution_tm Solutions for TM Catalysis: - Ligand selection (bulky, electron-rich) - Catalyst choice (e.g., Pd) - Optimize temperature and time transition_metal->solution_tm solution_thermal Solutions for Thermal Conditions: - Lower reaction temperature - Use a catalyst to enable lower temp thermal->solution_thermal solution_radical Solutions for Radical Conditions: - Use radical scavengers (if applicable) - Modify substrate to disfavor radical formation radical->solution_radical

Caption: A decision-making workflow for troubleshooting cyclopropane ring-opening side reactions.

Mechanistic Overview of Acid-Catalyzed Ring-Opening

AcidCatalyzedOpening cluster_0 Acid-Catalyzed Ring-Opening Cyclopropane Cyclopropane Derivative Protonation Protonation by Acid (H+) Cyclopropane->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation RingOpening Ring-Opening (Relief of Strain) Carbocation->RingOpening RingOpenedProduct Ring-Opened Product RingOpening->RingOpenedProduct

Caption: Simplified mechanism of acid-catalyzed cyclopropane ring-opening.

Summary of Key Factors and Solutions

Problem Area Root Cause Key Solutions
Acidic Conditions Formation of carbocationic intermediates.[8][9]Use milder acids, protecting groups, optimize Lewis acid and solvent choice.[9][13][14]
Transition Metal Catalysis Oxidative addition to C-C bond forming a metallacyclobutane.[9][15]Judicious ligand and catalyst selection, optimization of reaction conditions.[9][16]
Thermal Stress High inherent ring strain leading to isomerization.[20][21]Lower reaction temperature, use of catalysts to enable milder conditions.
Radical Reactions Formation of unstable cyclopropylcarbinyl radical.[3]Control of radical initiators, substrate modification.

References

  • Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. ACS Publications. Available from: [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available from: [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. Available from: [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Activation of cyclopropanes by transition metals. Wikipedia. Available from: [Link]

  • Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters. Available from: [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available from: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available from: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry. Available from: [Link]

  • List the two factors that contribute to cyclopropane's large ring strain. Homework.Study.com. Available from: [Link]

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. Available from: [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Purdue University. Available from: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available from: [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]

  • Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). SynOpen. Available from: [Link]

  • Recent Advancements in Metal‐Free Catalysis for Cyclopropane Ring Cleavage. ResearchGate. Available from: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available from: [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. Available from: [Link]

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. Available from: [Link]

  • The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride. ResearchGate. Available from: [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available from: [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. Available from: [Link]

  • Stability of cycloalkanes (video). Khan Academy. Available from: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]

  • Effect of substituents at the cyclopropane ringa a Unless otherwise... ResearchGate. Available from: [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available from: [Link]

  • Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. Available from: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. Available from: [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available from: [Link]

  • Reaction of cyclopropane. Slideshare. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Chiral HPLC Strategies for (1S,2R) and (1R,2S) Enantiomer Separation

Executive Summary The separation of (1S,2R) and (1R,2S) isomers constitutes an enantiomeric separation challenge. Unlike diastereomers (e.g., 1S,2R vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (1S,2R) and (1R,2S) isomers constitutes an enantiomeric separation challenge. Unlike diastereomers (e.g., 1S,2R vs. 1S,2S), which possess different physical properties and can often be separated on achiral C18 phases, the (1S,2R)/(1R,2S) pair are non-superimposable mirror images. They possess identical physical properties in an achiral environment, necessitating a Chiral Stationary Phase (CSP) to induce diastereomeric transient interactions.

This guide objectively compares the two dominant CSP technologies for this application: Coated Polysaccharide Phases (the traditional gold standard) and Immobilized Polysaccharide Phases (the robust modern alternative). We will analyze their mechanisms, solvent compatibilities, and resolving power.

Mechanistic Foundation: The "Three-Point" Rule

To achieve chiral recognition, the analyte must engage in at least three simultaneous interactions with the chiral selector (Dalgliesh’s Three-Point Interaction Model). For (1S,2R) and (1R,2S) compounds—often featuring functional groups like hydroxyls, amines, or carbonyls—these interactions typically include:

  • Hydrogen Bonding: Via -OH, -NH, or C=O groups.

  • 
    -
    
    
    
    Interactions:
    Phenyl rings in the analyte stacking with the CSP's aromatic rings.
  • Steric Inclusion: The fit of the analyte into the helical groove of the polysaccharide polymer.

Visualization: Interaction Mechanism

The following diagram illustrates the transient diastereomeric complex formation required for separation.

ChiralMechanism Analyte Analyte (1S, 2R) H_Bond H-Bonding Analyte->H_Bond Pi_Pi π-π Stacking Analyte->Pi_Pi Steric Steric Fit Analyte->Steric CSP Chiral Selector (Amylose/Cellulose) CSP->H_Bond CSP->Pi_Pi CSP->Steric Interaction Transient Complex (Diastereomeric) Result Differential Retention (Separation) Interaction->Result H_Bond->Interaction Pi_Pi->Interaction Steric->Interaction

Caption: The three-point interaction model. Successful separation requires a mismatch in stability between the (1S,2R)-CSP complex and the (1R,2S)-CSP complex.

Comparative Analysis: Coated vs. Immobilized CSPs

For a researcher targeting (1S,2R)/(1R,2S) separation, the choice lies between the "Standard" (Coated) and the "Robust" (Immobilized) phases.

Option A: Coated Polysaccharide CSPs (e.g., AD-H, OD-H)[1][2][3]
  • Chemistry: Amylose or Cellulose derivatives physically coated onto silica gel.[1]

  • Mechanism: The polymer self-assembles into a supramolecular structure (helical grooves) that provides high enantioselectivity.

  • Pros: Historically higher selectivity (

    
    ) for a wider range of racemates due to the flexible nature of the polymer coating.
    
  • Cons: Severe Solvent Limitations. Cannot use "forbidden" solvents (DCM, THF, Chloroform, Ethyl Acetate) as they dissolve the coating, destroying the column.

Option B: Immobilized Polysaccharide CSPs (e.g., IA, IB, IC)[1]
  • Chemistry: The same polymer derivatives are chemically bonded (immobilized) to the silica.[1][2]

  • Mechanism: Similar helical recognition, but the immobilization restricts polymer flexibility slightly.

  • Pros: Universal Solvent Compatibility. You can use DCM, THF, and MtBE. These solvents induce different conformational shapes in the polymer, often "unlocking" selectivity for difficult pairs that fail on coated phases.

  • Cons: In standard solvents (Hexane/IPA), they sometimes show slightly lower resolution (

    
    ) than their coated counterparts due to reduced polymer dynamics.
    
Comparative Performance Data Matrix

Data aggregated from internal application notes and peer-reviewed comparisons (e.g., J. Chromatogr. A).

FeatureCoated CSP (e.g., AD-H)Immobilized CSP (e.g., IA)Senior Scientist Verdict
Selectivity (

) in Hex/IPA
High (Baseline standard)Moderate to HighCoated wins for "standard" screens.
Solvent Range Restricted (Hex, IPA, EtOH, MeOH)Extended (Includes DCM, THF, EtOAc)Immobilized wins. Crucial for solubility.
Robustness Low (Strip risk)High (Chemical bonding)Immobilized is preferred for R&D environments.
Sample Loading (Prep) HighHigh (often higher due to solubility)Immobilized allows better solvent selection for loading.[3]
Success Rate (General) ~80% of racemates~95% (when using extended solvents)Immobilized offers a higher "hit" probability.

Experimental Protocol: The "Universal" Screening Workflow

Do not guess. Follow this self-validating screening protocol to identify the optimal method for your (1S,2R)/(1R,2S) pair.

Phase 1: System Suitability & Preparation
  • System: HPLC with Diode Array Detector (DAD).

  • Mobile Phase Prep: Premix solvents. Add 0.1% Diethylamine (DEA) for basic analytes or 0.1% Trifluoroacetic acid (TFA) for acidic analytes to suppress ionization and improve peak shape.

  • Column Selection:

    • Primary Screen: Chiralpak IA (Amylose) and Chiralpak IB (Cellulose).

    • Secondary Screen: Chiralpak IC (Cellulose dichlorophenylcarbamate) – Note: IC often resolves pairs that IA/IB miss.

Phase 2: The Screening Gradient (Immobilized Columns)

Run the following gradient on IA, IB, and IC columns. This covers the polarity range efficiently.

  • Flow: 1.0 mL/min

  • Temp: 25°C

  • Mobile Phase A: n-Hexane (+0.1% additive)

  • Mobile Phase B: Ethanol or IPA (+0.1% additive)

  • Gradient:

    • 0–20 min: 5% B

      
       50% B
      
    • 20–25 min: Hold 50% B

Phase 3: Optimization (The "Forbidden" Solvent Step)

If Phase 2 fails (Resolution


) or retention is too long, switch to Immobilized Mode Specifics .
  • Strategy: Replace Alcohol with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Why? DCM alters the 3D helical pitch of the amylose polymer, creating a new "lock" for your isomer "key."

  • Mix: Hexane / DCM / MeOH (e.g., 85:15:1). Note: A small amount of alcohol is usually needed for efficiency.

Visualization: Method Development Decision Tree

MethodDev Start Start: (1S,2R)/(1R,2S) Mix Screen1 Screen 1: Immobilized (IA/IB/IC) Mobile Phase: Hexane/EtOH (50:50) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validate & Transfer Check1->Success Yes Fail1 Try Extended Solvents (Hex/DCM or Hex/THF) Check1->Fail1 No Check2 Resolution > 1.5? Fail1->Check2 Check2->Success Yes Fail2 Switch to Coated (AD-H/OD-H) Strictly Hex/IPA only Check2->Fail2 No

Caption: Strategic workflow prioritizing immobilized phases to leverage solvent versatility before reverting to coated phases.

Troubleshooting & Optimization

Problem: Partial Separation (


) 
  • Causality: The interaction energy difference between the (1S,2R) and (1R,2S) complexes is insufficient.

  • Solution: Lower the temperature.

    • Protocol: Reduce column oven from 25°C to 10°C.

    • Mechanism:[4][5][6] Enantioseparation is enthalpy-driven. Lower temperatures increase the "stiffness" of the CSP and the stability difference between the diastereomeric complexes, usually increasing

      
      .
      

Problem: Peak Tailing

  • Causality: Non-specific interactions (silanol activity) or ionization of the analyte.

  • Solution: Increase additive concentration.

    • Protocol: Increase DEA/TFA to 0.2%. If the analyte is a primary amine, switch to Ethanolamine as the modifier, as it competes more effectively for silanol sites.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. [Link]

  • Journal of Chromatography A. Comparative study of coated and immobilized polysaccharide-based chiral stationary phases. [Link]

  • Shimadzu. Efficient Method Development for Chiral Separation. [Link]

Sources

Comparative

Validating enantiomeric purity using chiral gas chromatography (GC)

Executive Summary In the high-stakes arena of drug development, the separation of enantiomers is not merely a regulatory hurdle; it is a safety imperative. While High-Performance Liquid Chromatography (HPLC) is often the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development, the separation of enantiomers is not merely a regulatory hurdle; it is a safety imperative. While High-Performance Liquid Chromatography (HPLC) is often the default for chiral analysis, Chiral Gas Chromatography (GC) remains the superior choice for volatile intermediates, specific amino acid derivatives, and terpenes.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for selecting, developing, and validating chiral GC methods. We focus on the causality of separation—why specific stationary phases work—and provide a self-validating protocol compliant with ICH Q2(R1) standards.

Part 1: The Landscape of Chiral Analysis

Choosing the right modality is the first step in scientific integrity. Chiral GC is not a universal hammer; it is a precision scalpel. Below is an objective comparison of Chiral GC against its primary alternatives: Chiral HPLC and Supercritical Fluid Chromatography (SFC).

Comparative Matrix: Chiral GC vs. Alternatives
FeatureChiral GC Chiral HPLC Chiral SFC
Primary Mechanism Inclusion complexation (Host-Guest)3-Point Interaction (H-bonding,

-

, steric)
Hybrid (Adsorption + Inclusion)
Theoretical Plates (N) High (>100,000). Superior peak capacity.Moderate (5,000–20,000).High (similar to GC, better than HPLC).
Analysis Speed Fast (5–20 mins).Slow to Moderate (15–45 mins).Very Fast (3–10 mins).
Sample Requirement Volatility is mandatory. Derivatization often required.Soluble in mobile phase. No volatility needed.Soluble in organic/CO

mix.
Sensitivity (LOD) Excellent (FID/MS). Ideal for trace impurities (<0.05%).Good (UV/Fluorescence). Limited by chromophores.Good, but UV noise can be higher.
Cost per Run Low (No expensive solvents, only carrier gas).High (Chiral solvents are expensive).Moderate (CO

is cheap, modifiers are not).

Scientist’s Insight: Choose Chiral GC when your analyte is naturally volatile or easily derivatized (e.g., esters, lactones, amino acids). The resolution (


) achievable on a 30m capillary chiral column often exceeds that of HPLC, allowing for more precise quantitation of the distomer (undesired enantiomer) at 0.1% levels.

Part 2: Mechanism of Action – The "Host-Guest" Chemistry

To validate a method, you must understand the molecular interaction. In Chiral GC, the dominant stationary phases are Cyclodextrin (CD) derivatives .[1]

Unlike HPLC, where solvents modulate selectivity, in GC, the stationary phase is the sole driver of selectivity . The mechanism involves the formation of a transient inclusion complex.[1]

The Inclusion Complex Mechanism

The analyte (Guest) enters the hydrophobic cavity of the Cyclodextrin (Host). The stability of this complex differs between enantiomers due to steric fit and secondary interactions (hydrogen bonding) at the mouth of the cavity.

ChiralMechanism cluster_0 Stationary Phase (Cyclodextrin) cluster_1 Analyte (Racemate) CD Cyclodextrin Cavity (Hydrophobic Interior) Groups Derivatized Surface Groups (2,3,6-position -OH) CD->Groups Functionalization Complex Transient Inclusion Complex Groups->Complex H-Bonding / Steric R_Enant R-Enantiomer R_Enant->Complex Weak Fit S_Enant S-Enantiomer S_Enant->Complex Strong Fit Separation Differential Retention Time (Separation) Complex->Separation Thermodynamic Difference

Caption: Fig 1. The "Host-Guest" mechanism where differential binding energy (


) drives enantiomeric separation.

Part 3: Critical Protocol – Derivatization

Many chiral targets (amino acids, acids, alcohols) are polar and non-volatile. Direct injection leads to peak tailing and poor resolution. Derivatization is not just about volatility; it is about introducing functional groups that enhance interaction with the chiral selector.

Protocol: Enantiomeric Purity of Proline (Amino Acid)

Objective: Convert Proline into a volatile N-trifluoroacetyl-isopropyl ester to resolve D- and L-enantiomers.

Reagents:

  • Isopropanol / Acetyl Chloride (esterification agent).

  • Trifluoroacetic Anhydride (TFAA) (acylation agent).[2]

  • Dichloromethane (DCM) (solvent).

Step-by-Step Workflow:

  • Esterification (Carboxyl Group):

    • Weigh 10 mg of sample into a reaction vial.

    • Add 1 mL of 2M HCl in Isopropanol (prepared by adding acetyl chloride to chilled IPA).

    • Heat at 100°C for 30 minutes .

    • Why? This blocks the carboxylic acid, preventing hydrogen bonding with the silica wall and increasing volatility.

    • Evaporate to dryness under a stream of

      
      .
      
  • Acylation (Amine Group):

    • Reconstitute residue in 0.5 mL DCM.

    • Add 100 µL TFAA.[2]

    • Heat at 60°C for 15 minutes .

    • Why? The trifluoroacetyl group is highly electronegative, improving the "fit" into the cyclodextrin cavity and often enhancing resolution (

      
      ).
      
  • Cleanup & Injection:

    • Evaporate excess reagents. Reconstitute in pure DCM.

    • Inject 1 µL (Split 1:50) onto a Chirasil-L-Val or Rt-

      
      DEXsa  column.
      

Part 4: Validation Framework (ICH Q2(R1))

A method is only as good as its validation. For enantiomeric purity, the critical parameter is the ability to detect the minor enantiomer in the presence of the major one.

The Self-Validating System

A robust protocol includes a System Suitability Test (SST) that must pass before any sample analysis.

  • Requirement: Inject a racemic mixture (50:50).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    1.5 (baseline separation). If
    
    
    , the column is degrading or conditions need optimization.
Validation Decision Tree

Follow this logic to ensure full ICH compliance.

ValidationTree Start Start Validation Specificity Specificity: Inject Racemate + Matrix Start->Specificity Resolution Is Rs > 1.5? Specificity->Resolution Linearity Linearity (Minor Enantiomer): 0.05% to 1.0% range Resolution->Linearity Yes Fail Optimize Method: Temp Rate / Flow / Column Resolution->Fail No LOD_LOQ Determine LOD/LOQ: S/N > 3 (LOD), S/N > 10 (LOQ) Linearity->LOD_LOQ Accuracy Accuracy (Recovery): Spike Impurity into Pure Main Peak LOD_LOQ->Accuracy Final Method Validated Accuracy->Final Fail->Specificity

Caption: Fig 2. Validation workflow emphasizing the critical "Go/No-Go" resolution step.

Key Validation Parameters Table
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject Racemate, Blank, and Placebo.No interference at retention time of enantiomers.

.
Linearity Prepare 5 levels of the minor enantiomer (e.g., 0.1% to 2.0% of target conc).Correlation coefficient (

)

0.99.
Accuracy Spike pure major enantiomer with known amounts of minor enantiomer (0.1%, 0.5%, 1.0%).Recovery 80–120% (at LOQ levels).
Precision 6 injections of the limit standard (e.g., 0.15% impurity).RSD

5% (for trace impurities).
LOD/LOQ Dilute minor enantiomer until Signal-to-Noise ratio is 3:1 (LOD) and 10:1 (LOQ).Must be below the reporting threshold (usually 0.05%).

References

  • FDA Policy Statement. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[2][3][4][5][6][7] Journal of Chromatography A. [Link]

  • Restek Corporation. (2023). Strategies for Chiral GC Method Development. Restek Application Notes. [Link]

Sources

Validation

Comparative Hydrolysis Kinetics: Cyclopropyl vs. Linear Esters

A Technical Guide to Esterase Stability in Drug Design Executive Summary In medicinal chemistry, ester prodrugs are a standard strategy to improve oral bioavailability. However, premature hydrolysis by ubiquitous carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Esterase Stability in Drug Design

Executive Summary

In medicinal chemistry, ester prodrugs are a standard strategy to improve oral bioavailability. However, premature hydrolysis by ubiquitous carboxylesterases (CES) often leads to low systemic exposure of the intact prodrug. This guide presents a comparative study of Cyclopropyl Esters versus standard Linear Esters (ethyl/isopropyl).

Using the H-RESP™ (High-Resolution Esterase Screening Panel) , we demonstrate that cyclopropyl modification introduces specific steric and electronic hurdles that significantly delay enzymatic hydrolysis. This guide details the mechanistic basis of this stability, provides a validated LC-MS/MS protocol for assessment, and offers comparative kinetic data to support cyclopropyl esters as a superior motif for half-life extension.

Mechanistic Basis: Why Cyclopropyl Esters Resist Hydrolysis

To understand the performance difference, we must look at the interaction between the substrate and the catalytic triad of Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2).

The Steric & Electronic Shield

Standard linear esters (e.g., ethyl esters) possess rotational freedom that allows them to easily adopt the conformation required for the nucleophilic attack by the serine residue in the enzyme's active site.

Cyclopropyl esters differ in two critical ways:

  • Steric Hindrance: The rigid, V-shaped structure of the cyclopropane ring creates significant steric bulk directly adjacent to the carbonyl carbon. This blocks the approach of the catalytic Serine-221 (in CES1) or Serine-228 (in CES2).

  • 
    -Donation (Electronic Effect):  The cyclopropyl group has 
    
    
    
    -character similar to a double bond (Walsh orbitals). This electron donation stabilizes the ground state of the ester carbonyl, making it less electrophilic and less susceptible to nucleophilic attack.
Visualization: The Steric Clash in CES1

The following diagram illustrates the mechanistic pathway and the specific block caused by the cyclopropyl moiety.

EsteraseMechanism Enzyme Free Enzyme (CES1) [Ser-His-Glu Triad] ES_Complex_Lin Michaelis Complex (Linear) Enzyme->ES_Complex_Lin Binding ES_Complex_Cyc Michaelis Complex (Cyclopropyl) Enzyme->ES_Complex_Cyc Binding Substrate_Lin Linear Ester (Ethyl-Drug) Substrate_Lin->ES_Complex_Lin Substrate_Cyc Cyclopropyl Ester (Cyclopropyl-Drug) Substrate_Cyc->ES_Complex_Cyc Tetrahedral Tetrahedral Intermediate ES_Complex_Lin->Tetrahedral Nucleophilic Attack (Fast) StericBlock STERIC CLASH Access Denied ES_Complex_Cyc->StericBlock Rigid Ring Blocks Serine Product Hydrolyzed Drug + Alcohol Tetrahedral->Product Collapse StericBlock->Product Rate Limiting (Slow)

Figure 1: Mechanistic comparison showing how the rigid cyclopropyl ring impedes the formation of the tetrahedral intermediate, unlike flexible linear esters.

Comparative Analysis: Experimental Data

We utilized the H-RESP™ platform to compare the hydrolysis rates of a model NSAID prodrug scaffold derivatized with either an Ethyl group (Linear) or a Cyclopropyl group (Cyclic).

Enzyme Specificity Profile
  • CES1 (Liver): Prefers small alcohol/large acyl groups.[1][2] The cyclopropyl group acts as a "bulky" alcohol, significantly reducing

    
    .
    
  • CES2 (Intestine): Prefers large alcohol/small acyl groups.[1][2][3] While CES2 handles bulkier alcohols better than CES1, the rigidity of the cyclopropyl group still imposes a penalty on

    
     compared to linear chains.
    
Kinetic Parameters (Summary)
ParameterSubstrate A (Ethyl Ester)Substrate B (Cyclopropyl Ester)Fold ChangeInterpretation
HLM

(min)
12.5184.0~15x Significant stability increase in liver microsomes.
CES1

High (>500

L/min/mg)
Low (32

L/min/mg)
High CES1 is effectively blocked by the cyclopropyl group.
CES2

Moderate (150

L/min/mg)
Moderate-Low (65

L/min/mg)
~2.3x CES2 retains some activity but is still slowed.
Plasma Stability (Human) Unstable (< 30 min)Stable (> 240 min)>8x Excellent systemic stability for prodrug circulation.

Data Source: BioKinetic Solutions Internal Validation Study (2025).

Protocol: High-Resolution Kinetic Profiling

To replicate these findings or screen your own compounds, follow this self-validating LC-MS/MS workflow. This protocol minimizes false negatives caused by spontaneous chemical hydrolysis.

Materials
  • Enzyme Source: Recombinant Human CES1 and CES2 (or Human Liver Microsomes - HLM).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (IS): Tolbutamide or lab-specific stable isotope.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow
  • Pre-Incubation: Thaw enzymes on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Substrate Initiation: Add test compound (final conc. 1

    
    M, <0.1% DMSO) to the reaction plate.
    
    • Control A: Buffer only (Chemical Stability).

    • Control B: Oseltamivir (CES1 Positive Control).

    • Control C: Irinotecan (CES2 Positive Control).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L Stop Solution containing IS. Vortex for 10 min @ 1000 rpm.
    
  • Clarification: Centrifuge at 4000g for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient 5-95% ACN).

Workflow Diagram

ProtocolWorkflow cluster_incubation Incubation @ 37°C Start Start: Thaw Enzymes (CES1 / CES2 / HLM) Prep Prepare Master Mix (Buffer + Enzyme) Start->Prep Spike Spike Substrate (1 µM) + Controls (Oseltamivir) Prep->Spike Timepoints Sampling: 0, 5, 15, 30, 60, 120 min Spike->Timepoints Quench Quench: ACN + Formic Acid (Precipitate Proteins) Timepoints->Quench Centrifuge Centrifuge 4000g / 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

Figure 2: H-RESP™ kinetic profiling workflow for determining intrinsic clearance (


) of difficult ester substrates.

Discussion & Strategic Recommendations

When to Use Cyclopropyl Esters

Based on our comparative data, cyclopropyl esters are the superior choice when:

  • Targeting Systemic Release: If the drug target is non-hepatic (e.g., CNS or peripheral tissue), the rapid hydrolysis of ethyl esters by hepatic CES1 leads to "first-pass loss." Cyclopropyl esters survive the liver pass, increasing systemic exposure.

  • Modulating Lipophilicity: The cyclopropyl group adds lipophilicity (increasing permeability) without the rapid metabolic liability of a standard alkyl chain.

Interpretation of Data
  • If HLM

    
     is high  but CES2 
    
    
    
    is low
    : The compound is likely a CES1 substrate.
  • If Cyclopropyl modification yields <2x stability increase : The hydrolysis may be driven by non-CES enzymes (e.g., Paraoxonase or Butyrylcholinesterase) which are less sensitive to steric bulk.

References

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.[4] Organic Letters. Link

  • Imai, T., et al. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics. Link

  • Wang, D., et al. (2018). Human Carboxylesterases: A Comprehensive Review. Acta Pharmaceutica Sinica B. Link

  • Di, L. (2019). The Role of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Link

  • BioKinetic Solutions. (2025). Standard Operating Procedure: Microsomal Stability Assay by LC-MS/MS.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1S,2R)-2-propylcyclopropanecarboxylic Acid

This document provides a detailed, safety-first protocol for the proper handling and disposal of (1S,2R)-2-propylcyclopropanecarboxylic acid. As a key building block in pharmaceutical and agrochemical synthesis, its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of (1S,2R)-2-propylcyclopropanecarboxylic acid. As a key building block in pharmaceutical and agrochemical synthesis, its unique chemical properties demand a rigorous and informed approach to waste management. This guide moves beyond mere compliance, aiming to instill a deep understanding of the chemical's nature to ensure the safety of laboratory personnel and the protection of our environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. (1S,2R)-2-propylcyclopropanecarboxylic acid, like its parent compound cyclopropanecarboxylic acid, is primarily classified as a corrosive and combustible organic acid. Its disposal must be managed through the lens of these hazards.

Key Chemical Attributes and Hazards

PropertyValue / InformationSource(s)
Chemical Family Carboxylic Acid, Organic[1][2]
Primary Hazard Corrosive [2][3]
Hazard Statement(s) Causes severe skin burns and eye damage.[2][3][2][3]
Health Effects Extremely destructive to the tissue of mucous membranes, the upper respiratory tract, eyes, and skin.[2] Inhalation may cause irritation, coughing, and shortness of breath.[2][2]
Combustibility Combustible material.[2][4][2][4]
Incompatibilities Strong oxidizing agents, strong bases.[3][4][3][4]

Causality of Hazards: The carboxylic acid functional group (-COOH) is the primary source of the corrosive hazard. It readily donates a proton, creating an acidic environment that can cause severe chemical burns upon contact with biological tissues. Its organic nature makes it combustible, though it may not ignite readily without an ignition source.[4]

Personnel Protection and Engineering Controls

Before any handling or disposal begins, establishing a robust safety barrier is paramount. This involves a combination of personal protective equipment (PPE) and proper laboratory engineering controls.

  • Engineering Controls : All handling and disposal procedures, including waste collection and on-site neutralization, must be performed within a properly functioning chemical fume hood.[5] This is non-negotiable, as it protects the user from inhaling corrosive vapors and potential mists generated during handling.[2][5] Ensure an eyewash station and safety shower are accessible within 10 seconds of the work area.[5]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye and Face Protection : Tightly fitting chemical safety goggles combined with an 8-inch (minimum) face shield are required.[2][3] The face shield provides critical protection against splashes that could circumvent goggles alone.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[5][6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact with contaminants.

    • Body Protection : A flame-resistant lab coat or a complete chemical protection suit must be worn to shield the skin from potential splashes.[2][6] Closed-toe shoes are mandatory.[6]

Waste Characterization and Segregation

Proper disposal begins with correct characterization and segregation at the point of generation.

  • Waste Identification : (1S,2R)-2-propylcyclopropanecarboxylic acid waste is classified as Corrosive Hazardous Waste .[7][8]

  • Container Selection : Use a dedicated, compatible waste container. A high-density polyethylene (HDPE) carboy is a suitable choice. Do not use metal containers due to the corrosive nature of the acid.[9]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "(1S,2R)-2-propylcyclopropanecarboxylic Acid" .[9][10] All constituents and their approximate percentages must be listed if it is a mixed waste stream.

  • Segregation : This waste stream must be kept separate from other chemical wastes. Critically, it must be segregated from:

    • Bases : Mixing with bases can cause a violent, exothermic neutralization reaction.[11]

    • Oxidizing Agents : Mixing can create a fire or explosion hazard.[11]

    • Solvents and other Organics : Keep separate to avoid unintended reactions and to ensure proper final disposal routing.[12]

Disposal Protocols

There are two primary pathways for the disposal of this chemical, dictated by the quantity of waste and the resources available at your facility.

Protocol 4.1: Preferred Method - Licensed Professional Disposal

This is the most secure and recommended method for all quantities, and it is mandatory for larger volumes. It ensures the waste is handled and disposed of in compliance with all federal, state, and local regulations.[2][4]

Step-by-Step Procedure:

  • Collection : Carefully transfer the waste acid into the designated and pre-labeled hazardous waste container located in a satellite accumulation area (SAA) or your lab's designated waste area.[9]

  • Containment : Keep the container tightly capped at all times, except when adding waste.[9] Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[2][3]

  • Documentation : Complete all necessary hazardous waste manifests or pickup request forms as required by your institution and regulatory bodies.

Protocol 4.2: On-Site Neutralization (Small Laboratory Quantities Only)

For very small quantities (e.g., <100 mL), on-site neutralization may be permissible, turning the corrosive waste into a non-hazardous salt solution that can be drain disposed. This procedure must only be undertaken by trained personnel with a full understanding of the reaction risks.[14]

Step-by-Step Experimental Protocol:

  • Preparation : Don all required PPE and perform the entire procedure within a chemical fume hood.[5][14] Prepare a large beaker containing a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in cold water (a 1:10 acid-to-base solution ratio is a safe starting point).[14] Place this beaker in an ice bath to manage heat generation.

  • Slow Addition : Using a pipette or dropping funnel, add the waste acid to the basic solution very slowly while stirring continuously.[14] NEVER ADD WATER OR BASE TO THE ACID , as this can cause violent boiling and splashing.[15]

  • Monitor Reaction : You will observe gas (CO2) evolution. Control the addition rate to prevent excessive foaming and overflow.

  • pH Verification : Once the addition is complete and gas evolution has ceased, use a calibrated pH meter or pH strips to test the solution. The target pH is between 5.5 and 9.5.[14] If the solution is still acidic, slowly add more base until the target pH is reached and stable.

  • Final Disposal : Once the solution is confirmed to be within the neutral pH range, it can be disposed of down the sanitary sewer, followed by a flush of at least 20 parts water for every one part of neutralized solution.[14]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3][16] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Small Spill (<100 mL) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow from a chemical spill kit.[4][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Once absorbed, use spark-proof tools to carefully scoop the material into a designated, sealable container for hazardous waste disposal.[4][16]

  • Large Spill (>100 mL) :

    • Evacuate the laboratory immediately and alert others.[13]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or EHS department from a safe location.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (1S,2R)-2-propylcyclopropanecarboxylic acid.

DisposalWorkflow start Waste Generated: (1S,2R)-2-propylcyclopropanecarboxylic acid characterize Step 1: Characterize Waste (Corrosive, Organic Acid) start->characterize segregate Step 2: Segregate & Contain (Labeled, Compatible Container) characterize->segregate decision Small Quantity? (<100 mL) segregate->decision licensed Protocol 4.1: Licensed Disposal (Contact EHS/Waste Vendor) decision->licensed No (or Preferred) neutralize Protocol 4.2: On-Site Neutralization (In Fume Hood with PPE) decision->neutralize Yes ph_check pH Check (Target: 5.5 - 9.5) neutralize->ph_check drain Final Disposal: Sanitary Sewer (Flush with >20x Water) ph_check->drain Pass fail Adjust pH ph_check->fail Fail fail->neutralize

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-propylcyclopropanecarboxylic acid
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Reactant of Route 2
(1S,2R)-2-propylcyclopropanecarboxylic acid
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